2-(4-Methylpiperazin-1-yl)ethanethioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUKVYOVJQGSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640757 | |
| Record name | (4-Methylpiperazin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164926-91-4 | |
| Record name | (4-Methylpiperazin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)ethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2-(4-methylpiperazin-1-yl)ethanethioamide. The synthesis is presented as a two-step process commencing with the nucleophilic substitution of chloroacetonitrile with N-methylpiperazine to yield the intermediate, 2-(4-methylpiperazin-1-yl)acetonitrile. The subsequent thionation of the nitrile functionality using phosphorus pentasulfide affords the target thioamide. This document furnishes detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
Thioamides are a class of organic compounds that serve as important structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. The title compound, this compound, incorporates a piperazine scaffold, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties. This guide outlines a practical and accessible synthetic route for its preparation.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step sequence:
-
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetonitrile. This step involves the N-alkylation of N-methylpiperazine with chloroacetonitrile. The lone pair of electrons on the secondary amine of N-methylpiperazine acts as a nucleophile, displacing the chloride from chloroacetonitrile.
-
Step 2: Synthesis of this compound. The nitrile group of the intermediate is converted to a thioamide using a thionating agent. Phosphorus pentasulfide (P₄S₁₀) in a protic solvent like ethanol is an effective reagent for this transformation.[1][2][3][4]
Overall Reaction Scheme:
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetonitrile
Materials:
-
N-Methylpiperazine
-
Chloroacetonitrile
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of N-methylpiperazine (1.0 eq) in acetonitrile, add a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetonitrile (1.1 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-methylpiperazin-1-yl)acetonitrile, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
2-(4-Methylpiperazin-1-yl)acetonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-methylpiperazin-1-yl)acetonitrile (1.0 eq) in ethanol.
-
Add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.[1][3]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Reactants and Reagents for the Synthesis of this compound.
| Step | Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1 | N-Methylpiperazine | Starting Material | C₅H₁₂N₂ | 100.16 | 1.0 |
| 1 | Chloroacetonitrile | Reagent | C₂H₂ClN | 75.50 | 1.1 |
| 1 | Triethylamine | Base | C₆H₁₅N | 101.19 | 1.2 |
| 2 | 2-(4-Methylpiperazin-1-yl)acetonitrile | Starting Material | C₇H₁₃N₃ | 139.20 | 1.0 |
| 2 | Phosphorus Pentasulfide | Thionating Agent | P₄S₁₀ | 444.55 | 0.5 |
| 2 | Ethanol | Solvent | C₂H₅OH | 46.07 | - |
Table 2: Expected Product Characterization.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State (Expected) |
| 2-(4-Methylpiperazin-1-yl)acetonitrile | C₇H₁₃N₃ | 139.20 | Colorless to pale yellow oil |
| This compound | C₇H₁₅N₃S | 173.28 | Yellowish solid |
Note: Yields are expected to be in the range of 60-80% for each step based on similar reactions reported in the literature, but will require experimental optimization.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described two-step synthesis pathway offers a reliable and scalable method for the preparation of this compound. The starting materials are commercially available, and the reaction conditions are based on well-established organic transformations. This guide provides a solid foundation for researchers to synthesize this compound for further investigation in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety procedures.
References
- 1. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide. Due to a lack of publicly available experimental data, this document focuses on predicted values for key parameters and outlines generalized, standard experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing a foundational understanding of this compound's chemical and physical characteristics.
Introduction
This compound is a chemical compound containing a piperazine and a thioamide functional group. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The thioamide group, an isostere of the more common amide bond, can influence a molecule's chemical reactivity, hydrogen bonding capabilities, and metabolic stability. A thorough understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for its potential development as a therapeutic agent.
Physicochemical Properties
The following table summarizes the available predicted physicochemical data for this compound. It is critical to note that these values are computationally derived and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N₃S | PubChem[1] |
| Molecular Weight | 173.28 g/mol | ChemicalBook[2] |
| CAS Number | 164926-91-4 | ChemicalBook[2] |
| Predicted Boiling Point | 277.0 ± 50.0 °C | ChemicalBook[2] |
| Predicted Density | 1.119 ± 0.06 g/cm³ | - |
| Predicted pKa | 12.97 ± 0.29 | ChemicalBook[2] |
| Predicted XlogP | -0.4 | PubChem[1] |
| SMILES | CN1CCN(CC1)CC(=S)N | PubChem[1] |
| InChI | InChI=1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | PubChem[1] |
Experimental Protocols
While specific experimental data for this compound is not currently available in the public domain, this section outlines standard, generalized protocols for the determination of key physicochemical properties. These methods are widely accepted in the field of medicinal and organic chemistry.
Synthesis of this compound
A plausible synthetic route for this compound involves the thionation of the corresponding amide, 2-(4-methylpiperazin-1-yl)acetamide. This can be achieved using a variety of thionating agents, with Lawesson's reagent being a common choice.
Reaction Scheme:
General Protocol:
-
Dissolution: Dissolve 2-(4-methylpiperazin-1-yl)acetamide in an anhydrous, high-boiling point solvent such as toluene or dioxane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Thionating Agent: Add Lawesson's reagent (typically 0.5-0.6 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property.
General Protocol (Micro Boiling Point Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Heating: The test tube is heated in a controlled manner, for instance, in a Thiele tube containing heating oil.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values.
General Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration curve.
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and bioavailability.
General Protocol (Shake-Flask Method for Thermodynamic Solubility):
-
Sample Preparation: An excess amount of the solid compound is added to a specific volume of a buffered aqueous solution at a defined pH (e.g., pH 7.4).
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Conclusion
This technical guide has compiled the currently available predicted physicochemical data for this compound and provided standardized protocols for the experimental determination of these properties. While the predicted values offer a preliminary understanding of the compound's characteristics, experimental verification is essential for its further development. The outlined protocols and workflows serve as a practical guide for researchers to obtain the necessary empirical data to fully characterize this compound and explore its potential in drug discovery and development.
References
The Enigmatic Profile of 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Review of Potential Mechanisms of Action
DISCLAIMER: Publicly available scientific literature lacks specific in-depth studies on the mechanism of action, quantitative biological data, and detailed experimental protocols for the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide. This technical guide, therefore, extrapolates potential mechanisms based on the known pharmacological activities of its core chemical moieties: the piperazine ring and the ethanethioamide group. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than established fact.
Introduction
This compound is a small molecule featuring a piperazine ring substituted with a methyl group and an ethanethioamide functional group. While this specific compound is not extensively characterized in peer-reviewed literature, its structural components are prevalent in a wide array of pharmacologically active agents. The piperazine moiety is a well-established scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents.[1][2] The thioamide group, an isostere of the amide bond, is also a key functional group in various therapeutic agents, including antibacterial and antiviral compounds.[3][4] This guide will explore the potential mechanisms of action of this compound by examining the established roles of these two key structural features.
Potential Mechanisms of Action Based on the Piperazine Moiety
The piperazine ring is a versatile scaffold that can interact with a variety of biological targets. Arylpiperazine derivatives, in particular, have shown significant potential in cancer research due to their cytotoxic effects against various cancer cell lines.[1]
Anticancer Activity
Numerous synthetic piperazine derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[5][6][7] The mechanism of this cytotoxicity is often multifactorial and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
Potential Signaling Pathways:
-
PI3K/AKT Pathway: Some piperazine derivatives have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]
-
Src Family Kinases: Inhibition of Src family kinases, which are involved in cell proliferation and motility, is another potential mechanism.[2]
-
BCR-ABL Pathway: In the context of chronic myeloid leukemia, piperazine-containing compounds can target the BCR-ABL fusion protein.[2]
-
Androgen Receptor (AR) Antagonism: Certain arylpiperazines can act as antagonists of the androgen receptor, which is a key driver in prostate cancer.[1]
Caption: Potential anticancer signaling pathways targeted by piperazine-containing compounds.
Potential Mechanisms of Action Based on the Ethanethioamide Moiety
The thioamide functional group is a key component of several antimicrobial agents.[3] Its presence in this compound suggests potential activity against bacterial and fungal pathogens.
Antimicrobial Activity
Thioamide-containing compounds have been shown to exhibit a range of antimicrobial activities.[3][8]
Potential Mechanisms:
-
Urease Inhibition: Some thioamides act as urease inhibitors, which can be an effective antibacterial strategy.[3]
-
Inhibition of DNA Gyrase and Topoisomerase IV: Closthioamide, a natural product containing thioamide moieties, inhibits the ATPase activity of DNA gyrase and topoisomerase IV, thereby blocking DNA replication in bacteria.[4]
-
Enoyl-ACP Reductase Inhibition: Some piperazine-thiadiazole derivatives have been investigated as potential inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis.[9]
Caption: Potential antimicrobial mechanisms of action for thioamide-containing compounds.
Quantitative Data
As there are no specific studies on this compound, no quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values can be provided. The tables below are templates that would be used to present such data if it were available.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast | Data not available |
| e.g., HCT116 | Colon | Data not available |
| e.g., A549 | Lung | Data not available |
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Microbial Strain | Type | MIC (µg/mL) |
| e.g., Staphylococcus aureus | Gram-positive bacteria | Data not available |
| e.g., Escherichia coli | Gram-negative bacteria | Data not available |
| e.g., Candida albicans | Fungus | Data not available |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the evaluation of similar compounds, the following are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
b) Sulforhodamine B (SRB) Assay:
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The plates are washed, and a 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at approximately 510 nm.[5]
Caption: A generalized experimental workflow for in vitro cytotoxicity testing.
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Conclusion
While a definitive mechanism of action for this compound remains to be elucidated through dedicated research, its structural components suggest a plausible role as either an anticancer or an antimicrobial agent. The piperazine moiety is a well-established pharmacophore in oncology, potentially interacting with key signaling pathways that drive cancer cell proliferation and survival. Concurrently, the thioamide group is a known feature of various antimicrobial compounds, suggesting possible inhibitory effects on essential bacterial or fungal enzymes. Further experimental investigation is imperative to validate these hypotheses, quantify the biological activity, and delineate the precise molecular targets and signaling pathways involved. The experimental protocols outlined in this guide provide a foundational framework for such future studies.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
Technical Dossier: 2-(4-Methylpiperazin-1-yl)ethanethioamide (CAS 164926-91-4)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Identity
CAS Number: 164926-91-4 Chemical Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide Molecular Formula: C₇H₁₅N₃S SMILES: S=C(N)CN1CCN(C)CC1
Structural Diagram:
Caption: 2D structure of this compound.
Available Data
A comprehensive search of publicly available scientific literature and chemical databases has revealed limited information regarding the compound with CAS number 164926-91-4. The primary information available is its chemical structure and basic identifiers.
Data Presentation:
| Parameter | Value | Source |
| CAS Number | 164926-91-4 | Public chemical databases |
| Chemical Name | This compound | Public chemical databases |
| Molecular Formula | C₇H₁₅N₃S | Calculated from structure |
| SMILES | S=C(N)CN1CCN(C)CC1 | Public chemical databases |
Experimental Protocols and Biological Activity
At present, there are no detailed experimental protocols, quantitative data, or studies on the biological activity or signaling pathways specifically associated with this compound (CAS 164926-91-4) available in the public domain. Research into this specific chemical entity, if any, has not been published in accessible scientific literature.
Signaling Pathways and Experimental Workflows
Due to the absence of published research on the biological effects of this compound, there are no known signaling pathways, experimental workflows, or logical relationships to be diagrammed.
Conclusion
This document provides the definitive chemical structure of CAS number 164926-91-4, this compound. However, for professionals in research and drug development, it is crucial to note the current lack of publicly available data concerning its synthesis, experimental use, and biological function. Further research would be required to elucidate these aspects.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Biological Activity of Piperazine Thioamides
This technical guide provides a comprehensive overview of the biological activities of piperazine thioamides, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The unique structural features of the piperazine ring, combined with the thioamide functional group, have led to the discovery of derivatives with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This document consolidates key findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Biological Activities of Piperazine Thioamides
Piperazine thioamides have demonstrated a diverse range of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. The primary areas of investigation include their potential as anticancer, antimicrobial, and antiviral agents.
Anticancer Activity
Piperazine thioamides have emerged as a noteworthy class of compounds with potent antiproliferative effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
1.1.1. Cytotoxic Effects
Numerous studies have reported the cytotoxic potential of piperazine thioamides against a panel of human cancer cell lines. For instance, a series of benzhydrylpiperazine thioamide derivatives have shown significant growth inhibition in hepatocellular, breast, and colorectal cancer cells.[1][2][3] Notably, thioamide derivatives have often been found to be more potent than their corresponding carboxamide analogs, highlighting the importance of the sulfur atom in their biological activity.[1][2][3]
1.1.2. Mechanism of Action
The anticancer activity of piperazine derivatives, including thioamides, is often attributed to their ability to induce programmed cell death, or apoptosis. This process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.[4][5][6] Evidence suggests that some piperazine compounds can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[4][6] Furthermore, piperazine derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[7][8] Inhibition of critical signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer, has also been identified as a key mechanism of action for some piperazine-containing molecules.[5][9] Another avenue of anticancer activity for some piperazine derivatives is the inhibition of microtubule polymerization, which is essential for cell division.[10]
Antimicrobial Activity
With the rise of antimicrobial resistance, the development of new classes of antimicrobial agents is a global health priority. Piperazine thioamides and related compounds like piperazine-derived thioureas have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[7][9][11]
1.2.1. Antibacterial Activity
Several studies have highlighted the antibacterial potential of piperazine derivatives. For instance, piperazine-derived thioureas have been identified as inhibitors of bacterial growth, including against multidrug-resistant strains like colistin-resistant Acinetobacter baumannii.[11] The presence of specific structural motifs, such as a 3,5-bis-trifluoromethyl phenyl ring, has been associated with enhanced antibacterial activity.[11]
1.2.2. Antifungal Activity
In addition to their antibacterial effects, some piperazine derivatives have also demonstrated antifungal properties against various fungal strains.[9][12][13]
Antiviral Activity
The exploration of piperazine thioamides for antiviral applications is an emerging area of research. While data specifically on thioamides is limited, the broader class of piperazine derivatives has shown activity against a variety of viruses.[3][14][15][16] For example, certain arylpiperazine derivatives have reported activity against Coxsackie virus, Yellow fever virus, and Influenza virus.[11] The mechanism of antiviral action for some piperazine compounds involves targeting viral proteins, such as the capsid protein, to prevent viral entry and replication.[15]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected piperazine thioamides and related derivatives, providing a basis for structure-activity relationship (SAR) analysis and comparison.
Anticancer Activity Data
The cytotoxic activity of piperazine thioamides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Benzhydrylpiperazine Thioamide | 4-Chlorobenzhydryl derivative | HUH-7 (Hepatocellular) | SRB | 6.20 | [1] |
| Benzhydrylpiperazine Thioamide | 4-Chlorobenzhydryl derivative | MCF-7 (Breast) | SRB | 11.47 | [1] |
| Benzhydrylpiperazine Thioamide | 4-Chlorobenzhydryl derivative | HCT-116 (Colorectal) | SRB | 14.98 | [1] |
| Piperazine-based Compound (AK301) | (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone | HT29 (Colon) | - | 0.115 (ED50) | [10] |
| Piperazine Derivative (BIPP) | 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine | U937 (Leukemia) | Trypan Blue | ~12.8 | [4][17] |
| Dispiropiperazine Derivative (SPOPP-3) | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | SW480 (Colon) | - | 5.06 | [8] |
| Dispiropiperazine Derivative (SPOPP-3) | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | HT29 (Colon) | - | 5.42 | [8] |
| Dispiropiperazine Derivative (SPOPP-3) | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | HCT116 (Colon) | - | 2.44 | [8] |
| Vindoline-Piperazine Conjugate (23) | [4-(trifluoromethyl)benzyl]piperazine derivative | MDA-MB-468 (Breast) | - | 1.00 | [4] |
| Vindoline-Piperazine Conjugate (25) | 1-bis(4-fluorophenyl)methyl piperazine derivative | HOP-92 (Lung) | - | 1.35 | [4] |
| Piperazine-based Co(III) Carbodithioate | [Co(ecpcdt)3] | DL (Dalton's Lymphoma) | - | 2.5 µg/mL | [12] |
| Piperazine Derivative (CB01) | 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine | U87 (Glioblastoma) | - | < 0.05 | [6] |
| Piperazine Derivative (CB01) | 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine | HeLa (Cervical) | - | < 0.05 | [6] |
Antimicrobial Activity Data
The antimicrobial efficacy of piperazine thioamides is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µM or µg/mL) | Reference |
| Piperazine-derived Thiourea | 3,5-bis-trifluoromethyl phenyl derivative | Acinetobacter baumannii (colistin-resistant) | 1.56 - 6.25 µM | [11] |
| Piperazine Dithiocarbamate | Thiazole-containing derivative | Enterococcus faecalis (ATCC 51922) | Moderate Activity | [18] |
| Piperazine Dithiocarbamate | Thiazole-containing derivative | Pseudomonas aeruginosa (ATCC 27853) | Moderate Activity | [18] |
| Piperazine Derivative (RL-308) | - | Shigella flexneri | 2 µg/mL | [19] |
| Piperazine Derivative (RL-308) | - | Staphylococcus aureus | 4 µg/mL | [19] |
| Piperazine Derivative (RL-308) | - | MRSA | 16 µg/mL | [19] |
| N,N′-disubstituted piperazine | - | Staphylococcus aureus | 16 µg/mL | [13] |
| N,N′-disubstituted piperazine | - | Bacillus subtilis | 16 µg/mL | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine thioamides.
Synthesis of Piperazine Thioamides
A general procedure for the synthesis of benzhydrylpiperazine thioamides involves the reaction of a benzhydrylpiperazine derivative with an appropriate isothiocyanate.
General Procedure for the Synthesis of N-Alkyl-4-benzhydrylpiperazine-1-carbothioamides: [2]
-
Dissolve the corresponding 1-benzhydrylpiperazine derivative in a suitable dry solvent such as dichloromethane.
-
Cool the reaction flask in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the desired isothiocyanate to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final thioamide derivative.
Anticancer Assays
3.2.1. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][11][14][15][20]
Protocol:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader. The OD is proportional to the cell number.
3.2.2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of a cell population.[20][21][22][23]
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
3.2.3. Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[1][24][25][26]
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., G-PEM buffer containing GTP and glycerol).
-
Compound Addition: Add the test compound at various concentrations to the wells. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
Antimicrobial Assays
3.3.1. Microbroth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][16][27][28][29]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution of Compound: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Assays
3.4.1. Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[22][23][24][25][26]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the test compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of piperazine thioamides.
Caption: General experimental workflow for the synthesis and biological evaluation of piperazine thioamides.
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Conclusion
Piperazine thioamides represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antiviral therapies. The data summarized in this guide highlight the potent biological activities of these molecules and provide a foundation for further research. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate novel piperazine thioamide derivatives. Future work should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of these promising compounds. The continued exploration of the chemical space around the piperazine thioamide scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijcmas.com [ijcmas.com]
- 20. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 21. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 28. derpharmachemica.com [derpharmachemica.com]
- 29. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methylpiperazin-1-yl)ethanethioamide derivatives and analogs
An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanethioamide Derivatives and Analogs for Drug Development Professionals
Abstract
The 4-methylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties often impart improved aqueous solubility and oral bioavailability. This technical guide explores the therapeutic potential of derivatives and analogs of this compound. While literature directly pertaining to this specific thioamide is limited, this document synthesizes data from structurally related analogs—including amides and other piperazine-containing compounds—to provide a comprehensive overview of potential synthesis routes, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this chemical core for novel therapeutic discovery.
Synthesis of this compound and Derivatives
The synthesis of thioamides can be achieved through various established methods. A common and effective route involves the thionation of a corresponding amide precursor using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. An alternative approach is a multi-component reaction, such as the Kindler thioamide synthesis, which combines an aldehyde, an amine, and elemental sulfur.
Proposed Synthetic Workflow
A plausible and efficient two-step synthesis for the core compound, this compound, starts from commercially available 1-methylpiperazine and 2-chloroacetamide. The resulting amide intermediate is then subjected to thionation.
Caption: Proposed two-step synthesis of the target thioamide.
General Experimental Protocols
Protocol 1: Synthesis of Amide Intermediate (e.g., 2-(4-Methylpiperazin-1-yl)acetamide)
-
To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Add 2-chloroacetamide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure amide intermediate.
Protocol 2: Thionation of Amide to Thioamide [1]
-
Dissolve the amide intermediate (1.0 eq) in an anhydrous solvent like toluene or THF.
-
Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.
-
After cooling, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by recrystallization or silica gel column chromatography to afford the desired thioamide.[2]
Biological Activities of Analogs and Derivatives
The 4-methylpiperazine scaffold is a component of drugs with diverse biological activities. By examining its role in various molecular contexts, we can infer potential applications for this compound derivatives.
Antimicrobial and Antioxidant Activity
Analogs incorporating the 4-methylpiperazine moiety have demonstrated notable antimicrobial and antioxidant properties. A study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide) sulfonamide derivatives revealed significant activity against various bacterial and fungal strains.[3][4]
Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Sulfonamide Analogs [3][4]
| Compound | Proteus vulgaris | Aspergillus Niger |
| 7f | 93.7 | - |
| 7g | - | 93.7 |
| 7i | - | 93.7 |
| Ampicillin (Std.) | 125 | - |
| Nystatin (Std.) | - | 125 |
Note: Compounds 7f, 7g, and 7i are sulfonamide derivatives of a complex acetamide core containing the 4-methylpiperazine group. Lower MIC values indicate higher potency.
Experimental Protocol: Micro Broth Dilution Method [3]
-
Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates.
-
Inoculate each well with a standardized microbial suspension (e.g., 10^5 CFU/mL).
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
The piperazine ring is a key structural element in many kinase inhibitors used in oncology.[5] Derivatives have shown potent activity against targets like Src, Abl, PI3K, and PARP.[6][7][8][9]
Table 2: Anticancer Activity (IC₅₀) of Piperazine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | Cell Line | IC₅₀ | Reference |
| Dasatinib (BMS-354825) | Src/Abl | K562 (CML) | <1 nM (Enzymatic) | [6][10] |
| AZD0530 | c-Src/Abl | (Enzymatic) | 4 nM (c-Src) | [11] |
| GDC-0941 | PI3Kα | (Enzymatic) | 3 nM | [8] |
| Analog 5e | PARP1 | MCF-7 (Breast) | 18 µM | [7][9] |
Note: Dasatinib and AZD0530 contain a hydroxyethylpiperazine or methylpiperazine ethoxy group, respectively, demonstrating the utility of this scaffold in potent kinase inhibition.
Signaling Pathway Visualization
Kinase inhibitors containing the piperazine moiety often target critical nodes in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A frequent target is the PI3K/Akt pathway, which is commonly deregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Cell Viability Assay [12]
-
Seed cancer cells (e.g., MCF-7, K562) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
SAR studies on various piperazine analogs reveal key structural features that influence biological activity. These insights can guide the rational design of novel this compound derivatives.
Caption: Key SAR trends for piperazine-based compounds.
-
Aryl Group Substitution : For many classes of inhibitors, substitutions on a terminal aryl ring attached to the piperazine are critical. Electron-donating groups like methoxy (-OCH₃) have been shown to enhance antimigration activity in some series, while electron-withdrawing groups like chloro (-Cl) can diminish it.[13] The position of the substituent is also crucial; for instance, ortho-fluoro substitution on a phenyl ring improved potency against nicotinic receptors in one study.[14]
-
Piperazine N4-Substitution : The N-methyl group in the core scaffold is a common feature that often provides a good balance of potency and metabolic stability.
-
Linker and Core Modifications : The nature of the linker between the piperazine and other pharmacophoric elements is key. The replacement of an amide with a thioamide, as proposed in the title compound, is a bioisosteric substitution that can significantly impact hydrogen bonding capacity, lipophilicity, and metabolic stability.
Pharmacokinetic Considerations
The piperazine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic (PK) properties, particularly solubility and cell permeability.
Table 3: Pharmacokinetic Parameters of Selected Piperazine Analogs
| Compound | Key Parameter | Value | Species | Reference |
| K-604 Metabolites | In vitro clearance (human liver microsomes) | 720 µL/min/mg protein | Human | [15][16] |
| JDTic Analogs | Brain to Plasma Ratio (AUC) | 17.4 | Rat | [17] |
| K-604 | Aqueous Solubility | 19 mg/mL (at pH 1.2) | N/A | [18] |
Note: These compounds are structurally distinct from the title thioamide but illustrate the PK properties often associated with piperazine-containing molecules.
The basic nitrogen of the 4-methylpiperazine group is typically protonated at physiological pH, which can enhance aqueous solubility.[18] However, this charge can also limit passive diffusion across the blood-brain barrier. Despite this, many piperazine-containing compounds achieve significant CNS exposure, as evidenced by high brain-to-plasma ratios.[17] The metabolic fate often involves oxidation of the piperazine ring or N-demethylation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related analogs, derivatives of this core could plausibly exhibit potent antimicrobial or anticancer activities, particularly as kinase inhibitors. The thioamide functional group offers a unique chemical space compared to more common amide analogs, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.
Future research should focus on:
-
Efficient Synthesis : Development and optimization of a robust synthetic route to generate a library of derivatives with diverse substitutions.
-
Biological Screening : Comprehensive screening of these derivatives against a panel of cancer cell lines, bacterial strains, and fungal pathogens.
-
Mechanism of Action Studies : For active compounds, elucidating the specific molecular targets and signaling pathways involved.
-
Pharmacokinetic Profiling : In vitro and in vivo evaluation of solubility, metabolic stability, and bioavailability to identify candidates with drug-like properties.
This technical guide provides a foundational framework to accelerate research and development efforts targeting this versatile and promising chemical scaffold.
References
- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syntheses and pharmacokinetic evaluations of four metabolites of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis-(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604], an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide presents a combination of predicted data and data from analogous compounds containing the 4-methylpiperazine and thioamide functional groups. This information is intended to serve as a reference for the identification and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 9.0 | br s | 2H | -C(=S)NH₂ |
| ~ 2.8 - 3.2 | t | 2H | -CH₂-C(=S) |
| ~ 2.4 - 2.8 | m | 8H | Piperazine ring protons |
| ~ 2.2 - 2.3 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 200 - 210 | C=S (Thioamide) |
| ~ 55 - 60 | -CH₂-C(=S) |
| ~ 50 - 55 | Piperazine ring carbons (-CH₂-N) |
| ~ 45 - 50 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium-Strong | N-H stretching (thioamide) |
| 2950 - 2800 | Medium-Strong | C-H stretching (aliphatic) |
| 1600 - 1650 | Strong | N-H bending (thioamide) |
| 1400 - 1500 | Medium | C-N stretching (thioamide) |
| 1120 - 1250 | Medium-Strong | C=S stretching (thioamide)[1] |
Table 4: Predicted Mass Spectrometry Data
Based on the molecular formula C₇H₁₅N₃S, the predicted mass-to-charge ratios (m/z) for various adducts are listed below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.10594 |
| [M+Na]⁺ | 196.08788 |
| [M+K]⁺ | 212.06182 |
| [M]⁺ | 173.09811 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is typically dissolved in a solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
References
The 4-Methylpiperazine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-methylpiperazine ring is a heterocyclic motif of significant interest in medicinal chemistry, frequently incorporated into the molecular architecture of a wide array of therapeutic agents. Its prevalence stems from the desirable physicochemical properties it imparts to a molecule, including high aqueous solubility, basicity that allows for salt formation, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The N-methyl group provides steric bulk and lipophilicity, which can be fine-tuned to optimize a compound's pharmacokinetic and pharmacodynamic profile. This moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS), infectious agents, and cancers, making it a "privileged scaffold" for drug discovery. Several FDA-approved kinase inhibitors, for instance, feature the N-methylpiperazine group to enhance water solubility and/or target affinity.[1] This review delves into the synthesis, biological activities, and metabolic fate of compounds containing the 4-methylpiperazine core, providing a technical guide for its strategic deployment in drug development.
Synthesis of 4-Methylpiperazine Derivatives
The 4-methylpiperazine scaffold is typically introduced into a target molecule through various synthetic strategies. Common methods include nucleophilic substitution reactions and condensation reactions. Two prevalent examples are the synthesis of N-methylpiperazine chalcones and Schiff bases.
General Synthesis of N-Methylpiperazine Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[2] For 4-methylpiperazine-containing chalcones, the key precursor is often a 4-(4-methylpiperazin-1-yl)acetophenone, which is first prepared by heating a halo-acetophenone with 4-methylpiperazine.[2]
General Synthesis of Schiff Bases
Schiff bases (or imines) are formed through the condensation of a primary amine with a carbonyl compound. 1-Amino-4-methylpiperazine serves as a versatile building block, reacting with various aromatic aldehydes, typically under reflux in an alcoholic solvent, to yield the corresponding Schiff base derivatives. These reactions often proceed in high yield without the need for a catalyst.
Biological Activities and Therapeutic Applications
The 4-methylpiperazine moiety is a component of numerous biologically active compounds across different therapeutic areas.
Central Nervous System (CNS) Disorders
The ability of the 4-methylpiperazine ring to cross the blood-brain barrier makes it a valuable component in CNS-active drugs. Recently, N-methylpiperazine chalcones have been identified as promising dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] The incorporation of the N-methyl group on the piperazine ring has been shown to significantly enhance AChE inhibitory potency compared to unsubstituted analogs.[1]
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 2k | MAO-B | 0.71 | 56.34 | [1] |
| AChE | 8.10 | - | [1] | |
| 2n | MAO-B | 1.11 | 16.04 | [1] |
| AChE | 4.32 | - | [1] | |
| 2b | MAO-B | 2.20 | 18.18 | [1] |
| AChE | 2.26 | - | [1] | |
| 2o | MAO-B | 3.87 | - | [1] |
| AChE | 3.29 | - | [1] | |
| BChE | 1.19 | - | [1] | |
| Table 1: In vitro inhibitory activities of selected N-methylpiperazine chalcones against CNS-related enzymes.[1] |
Anticancer Activity
The 4-methylpiperazine group is a key feature in many modern kinase inhibitors used in oncology.[3][4][5] It is often incorporated to improve aqueous solubility and pharmacokinetic properties. In many designs, the terminal basic nitrogen of the piperazine ring forms critical interactions with the target kinase, often with residues in the solvent-exposed region.
| Drug Name | Primary Target(s) | Therapeutic Area | Role of 4-Methylpiperazine Moiety |
| Imatinib | Bcr-Abl, c-KIT | Chronic Myeloid Leukemia | Enhances solubility and target binding |
| Bosutinib | Src, Abl | Chronic Myeloid Leukemia | Improves solubility and target affinity |
| Gilteritinib | FLT3, AXL | Acute Myeloid Leukemia | Key pharmacophoric element for target engagement |
| Ponatinib | Bcr-Abl (incl. T315I) | Chronic Myeloid Leukemia | Contributes to binding affinity and favorable pharmacokinetics |
| AZD0530 | c-Src, Abl | Solid Tumors, Leukemia | Key component for potent, selective inhibition and good PK profile[5] |
| Table 2: Examples of FDA-approved or clinical-stage kinase inhibitors containing the 4-methylpiperazine moiety. |
Antimicrobial and Anthelmintic Activity
Derivatives containing the 4-methylpiperazine ring have demonstrated a broad spectrum of antimicrobial activities. Schiff bases derived from 1-amino-4-methylpiperazine, for example, have been investigated for their antibacterial and antifungal properties. Furthermore, the moiety is a core component of the anthelmintic drug Diethylcarbamazine, used to treat filariasis.
Pharmacokinetics and Metabolism
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Compounds containing the 4-methylpiperazine moiety are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.
The most common metabolic pathway is N-demethylation , where the N-methyl group is oxidatively removed to yield the corresponding piperazine derivative. This process can significantly impact the compound's half-life and clearance. Understanding this metabolic "soft spot" is crucial for drug design. In some cases, medicinal chemists may replace the methyl group with other substituents or employ strategies like deuteration to slow the rate of metabolism, thereby improving the pharmacokinetic profile.
Pharmacokinetic data from related piperazine compounds illustrate the rapid absorption and distribution typical for this class of molecules. For example, the antineoplastic prototype LQFM018, which contains a piperazine ring, was shown to be rapidly absorbed and well-distributed in rats, features desirable for an anticancer agent.[6] However, piperazine derivatives can also exhibit high clearance and significant inter-individual variability in bioavailability, which must be considered during development.[6][7][8]
| Compound | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Species | Reference |
| Benzylpiperazine (BZP) | 262 ng/mL | 75 min | 5.5 h | N/A (Oral Dose) | Human | [9] |
| m-CPP (Oral) | Variable (8-fold) | - | 2.6 - 6.1 h | 12% - 84% | Human | [8] |
| m-CPP (IV) | Variable (2.3-fold) | - | 2.4 - 6.8 h | 100% (IV) | Human | [8] |
| Table 3: Example pharmacokinetic parameters of related piperazine-based compounds in humans. Note: These compounds are not direct 4-methylpiperazine derivatives but illustrate general pharmacokinetic properties of the piperazine class. |
Experimental Protocols
Synthesis of N-Methylpiperazine Chalcones (General Protocol)[2]
-
Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)acetophenone (Intermediate 1).
-
A mixture of 4-fluoroacetophenone and 4-methylpiperazine is heated at 140 °C under neat conditions for 12 hours.
-
After completion, the reaction mixture is worked up to isolate the intermediate product, which is often purified by crystallization.
-
-
Step 2: Claisen-Schmidt Condensation.
-
To a solution of Intermediate 1 (1.0 equivalent) and an appropriate aromatic aldehyde (1.0 equivalent) in 95% ethanol, add 40% alcoholic sodium hydroxide (e.g., 1 mL for a ~1 mmol scale reaction).
-
Stir the reaction mixture at room temperature for 0.5–4 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate typically forms.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to afford the pure chalcone derivative.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[10][11]
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (from Electrophorus electricus) in Assay Buffer (e.g., 0.1-0.25 U/mL final concentration).
-
DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Inhibitor Solutions: Dissolve test compounds in DMSO to make stock solutions, then dilute to desired concentrations in Assay Buffer (final DMSO concentration should be <1%).
-
-
Assay Procedure (96-well plate format):
-
Design a plate map including wells for blank (no enzyme), negative control (100% activity, no inhibitor), and test compounds.
-
To each well, add 10 µL of the AChE working solution (or Assay Buffer for the blank).
-
Add 10 µL of the appropriate inhibitor dilution (or vehicle for the negative control).
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a Reaction Mix containing Assay Buffer, DTNB solution, and ATCI solution.
-
Initiate the reaction by adding 150-200 µL of the Reaction Mix to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and perform a non-linear regression to determine the IC50 value.[10]
-
Conclusion
The 4-methylpiperazine moiety continues to be a highly valuable and versatile building block in the field of drug discovery. Its favorable physicochemical properties and synthetic tractability allow for its incorporation into diverse molecular scaffolds to modulate a wide range of biological targets. From CNS-acting agents to cutting-edge kinase inhibitors, the strategic use of this "privileged" structure has consistently led to the development of potent and effective therapeutic agents. A thorough understanding of its synthesis, biological activities, and metabolic profile is essential for medicinal chemists aiming to leverage its full potential in the design of next-generation pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
An In-depth Technical Guide on the Safety and Handling of 2-(4-Methylpiperazin-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Methylpiperazin-1-yl)ethanethioamide (CAS No. 164926-91-4) is publicly available. The following information is extrapolated from data on structurally related compounds, including piperazine derivatives and thioamides. This guide should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 164926-91-4 | [1][2] |
| Molecular Formula | C₇H₁₅N₃S | [1][2] |
| Molecular Weight | 173.28 g/mol | [1][2] |
| Predicted Boiling Point | 277.0 ± 50.0 °C | [1] |
| Predicted Density | 1.119 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 12.97 ± 0.29 | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
Hazard Identification and Toxicological Profile
Due to the absence of specific toxicological data for this compound, this section outlines the potential hazards based on related chemical structures.
Summary of Potential Hazards
The primary hazards associated with this compound are anticipated to be skin and eye irritation, potential for respiratory tract irritation, and possible harm if swallowed. These are common toxicological profiles for piperazine derivatives and thioamides.
| Hazard | Associated Risk | Basis for Hazard Inference |
| Skin Irritation | Causes skin irritation. | Safety data for (S)-1-Boc-3-methylpiperazine and other piperazine derivatives indicate skin irritation. |
| Serious Eye Damage | Causes serious eye damage. | Safety data for (S)-1-Boc-3-methylpiperazine and other piperazine derivatives indicate a risk of serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or aerosols may irritate the respiratory system, a known hazard for similar compounds. |
| Acute Oral Toxicity | Harmful if swallowed. | Structurally related compounds are classified as harmful if ingested.[3] |
Toxicological Pathways
While specific signaling pathways for this compound are not documented, piperazine and its derivatives can affect the nervous system. Thioamides are known to sometimes exhibit hepatotoxicity. Therefore, it is prudent to handle this compound with measures to prevent systemic exposure.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
A rigorous adherence to safety protocols is essential when handling this compound. The following protocols are recommended based on the potential hazards.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Avoid splashing.
-
Storage: Keep the compound in a tightly sealed, clearly labeled container in a designated, dry storage area at 2-8°C.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with institutional and local regulations for chemical waste. Do not dispose of down the drain.
Emergency Procedures
| Situation | Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(4-Methylpiperazin-1-yl)ethanethioamide and Related Compounds
Disclaimer: Direct experimental data and established protocols for the specific compound 2-(4-Methylpiperazin-1-yl)ethanethioamide are limited in publicly available scientific literature. The following application notes and protocols are based on methodologies reported for structurally related compounds containing the 2-(4-methylpiperazin-1-yl)ethyl moiety and/or a thioamide group. These protocols are intended to serve as a starting point for researchers and may require optimization for the specific compound of interest.
Compound Profile
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₅N₃S
-
Key Features: The molecule incorporates a 4-methylpiperazine ring, which is a common scaffold in medicinal chemistry known to enhance solubility and bioavailability. The ethanethioamide group is a reactive moiety that can participate in various chemical reactions and biological interactions.
Potential Biological Activities and Applications
Based on the biological activities of structurally similar compounds, this compound and its derivatives could be investigated for a range of therapeutic applications. Compounds containing piperazine and thioamide moieties have demonstrated a variety of biological effects.
Table 1: Summary of Potential Biological Activities of Related Piperazine and Thioamide-Containing Compounds
| Biological Activity | Description | Reported Efficacy of Related Compounds (Examples) |
| Antimicrobial | Inhibition of bacterial and fungal growth. | MIC values ranging from 93.7 µg/mL to 187.5 µg/mL against various bacterial and fungal strains have been reported for some piperazine-thiophene derivatives.[1][2] |
| Antioxidant | Scavenging of free radicals. | Some derivatives have shown over 90% scavenging activity in DPPH assays at concentrations of 400 µg/mL.[1][2] |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Thioamide-based compounds have been evaluated for their anticancer activities against cell lines such as A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma).[3] |
| Neuroprotective | Protection of neuronal cells from damage. | Compounds with similar structures are suggested to have potential neuroprotective effects by modulating neurotransmitter systems.[4] |
| Enzyme Inhibition | Inhibition of specific enzymes, such as fatty acid amide hydrolase (FAAH). | Piperazine derivatives have been identified as potent and selective FAAH inhibitors, suggesting potential for analgesic applications.[5] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its analogues.
General Synthesis of Thioamides from Amines
This protocol outlines a general method for the synthesis of a thioamide from a primary amine, such as 2-(4-methylpiperazin-1-yl)ethanamine.
Workflow for Thioamide Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-(4-methylpiperazin-1-yl)ethanamine
-
A suitable thioacylating agent (e.g., Lawesson's reagent if starting from the corresponding amide, or a dithioester)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF))
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting amine in the anhydrous solvent.
-
Add the thioacylating agent portion-wise at a controlled temperature (this may range from room temperature to reflux, depending on the chosen reagent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal agents (positive controls, e.g., Ampicillin, Nystatin)[1][2]
-
Solvent control (negative control)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive control wells (with standard antimicrobial agent) and negative control wells (with solvent and no compound).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the compound.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compound in the solvent.
-
In a set of test tubes, add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Prepare a blank (solvent only) and a control (DPPH solution and solvent).
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not known, related compounds with anticancer activity often function by inducing apoptosis. A hypothetical pathway is depicted below.
Hypothetical Apoptosis Induction Pathway
Caption: Hypothetical signaling pathway for apoptosis induction by a thioamide compound.
This diagram illustrates a potential mechanism where the compound induces oxidative stress, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).
These application notes and protocols provide a foundational framework for initiating research on this compound and its analogues. Researchers are encouraged to adapt and optimize these methods based on their specific experimental objectives and available resources.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide (EVT-2851775) | 922868-88-0 [evitachem.com]
- 5. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 2-(4-Methylpiperazin-1-yl)ethanethioamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific published data on the antimicrobial activity of 2-(4-Methylpiperazin-1-yl)ethanethioamide. The following application notes and protocols are based on established methodologies for structurally related piperazine derivatives and serve as a comprehensive guide for the potential evaluation of this compound's antimicrobial properties.
General Application Notes
The piperazine nucleus is a significant pharmacophore in medicinal chemistry, with a broad range of biological activities. Various derivatives incorporating the piperazine scaffold have demonstrated potent antimicrobial, antifungal, anti-inflammatory, and anticancer properties. A slight modification in the substitution pattern on the piperazine ring can lead to distinguishable differences in their pharmacological activities. For instance, the introduction of thiadiazole or flavone moieties to a piperazine structure has resulted in compounds with significant antimicrobial efficacy.[1][2]
Metal complexes of piperazine derivatives, such as those involving 4-methylpiperazine-1-carbodithioate, have also shown effective antimicrobial activities against a range of bacterial strains.[3] Given these precedents, this compound, which contains the 4-methylpiperazine moiety and a thioamide group, is a candidate for antimicrobial screening. The thioamide functional group itself is present in a number of compounds with known biological activities, further justifying the investigation of this molecule's potential as an antimicrobial agent.
The protocols outlined below provide a standardized framework for conducting in vitro antimicrobial susceptibility testing of this compound against a panel of clinically relevant bacterial and fungal strains.
Quantitative Data Presentation (Hypothetical)
Should experiments be conducted, the following table structure is recommended for the clear presentation and comparison of Minimum Inhibitory Concentration (MIC) data. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Reference Drugs
| Microorganism | Strain Type | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Bacillus subtilis | Gram-positive | Data | 125 | Data | NA |
| Staphylococcus aureus | Gram-positive | Data | Data | Data | NA |
| Escherichia coli | Gram-negative | Data | 125 | Data | NA |
| Proteus vulgaris | Gram-negative | Data | 125 | Data | NA |
| Candida albicans | Fungus | Data | NA | NA | 125 |
| Aspergillus niger | Fungus | Data | NA | NA | 125 |
NA: Not Applicable. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for conducting antibacterial and antifungal assays based on methodologies reported for similar piperazine derivatives.[4]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microbroth Dilution Method
This method is a widely used technique for determining the in vitro antimicrobial susceptibility of bacteria and fungi to a given compound.
1. Materials and Reagents:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microplates
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Reference antibiotics (e.g., Ampicillin, Ciprofloxacin)
-
Reference antifungal (e.g., Nystatin)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
2. Preparation of Inoculum:
-
From a fresh culture of the test microorganism, isolate several colonies and suspend them in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound and Controls:
-
Prepare a stock solution of the test compound in DMSO (e.g., at 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within the wells of a 96-well microplate to achieve a range of desired concentrations (e.g., from 250 µg/mL down to 0.48 µg/mL).
-
Prepare positive controls (broth with inoculum, no test compound) and negative controls (broth only).
-
Prepare wells with reference antibiotics/antifungals at known concentrations to validate the assay.
4. Incubation:
-
Add the prepared inoculum to each well containing the test compound and the positive control wells.
-
Seal the microplates and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
5. Data Analysis:
-
After incubation, visually inspect the microplates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Logical Relationship of Piperazine Antimicrobial Potential
Caption: Rationale for investigating the antimicrobial potential of the target compound.
References
- 1. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]
- 3. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
Application of 2-(4-Methylpiperazin-1-yl)ethanethioamide in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2-(4-Methylpiperazin-1-yl)ethanethioamide is a derivative of piperazine, a heterocyclic scaffold known for its presence in a wide array of pharmacologically active agents. While specific antioxidant studies on this compound are not extensively documented in publicly available literature, the piperazine nucleus is a key feature in many compounds exhibiting significant antioxidant properties.[1] Derivatives of piperazine have been investigated for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3]
The antioxidant potential of piperazine derivatives is often attributed to their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4] The presence of the thioamide group in this compound suggests a potential for metal-chelating and radical scavenging activities, as sulfur-containing compounds are known for their antioxidant effects.
This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays, such as the DPPH and ABTS radical scavenging assays. The presented data is hypothetical and serves as a template for reporting results from such studies. Furthermore, a representative signaling pathway illustrates the potential mechanism by which antioxidants can mitigate cellular oxidative stress.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the free-radical scavenging ability of a compound.[5] It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[7] The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in the same manner as the test compound.
-
Assay:
-
To a 96-well microplate, add 100 µL of the different concentrations of the test compound or positive control solutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or positive control.
-
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which decolorizes upon reduction by an antioxidant.[8][9]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Preparation of Positive Control: Prepare a series of dilutions of Trolox in the same manner as the test compound.
-
Assay:
-
To a 96-well microplate, add 10 µL of the different concentrations of the test compound or positive control solutions to respective wells.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent and 190 µL of the working ABTS•+ solution.
-
Shake the plate gently and incubate in the dark at room temperature for 6-10 minutes.[10]
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[8]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or positive control.
-
-
IC50 Determination: The IC50 value is determined as described for the DPPH assay.
Data Presentation
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) |
| 10 | 15.2 ± 1.8 |
| 25 | 32.5 ± 2.1 |
| 50 | 51.3 ± 2.5 |
| 100 | 78.9 ± 3.2 |
| 200 | 92.1 ± 1.5 |
| IC50 (µg/mL) | 48.7 |
| Ascorbic Acid IC50 (µg/mL) | 8.5 |
Table 2: Hypothetical ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity (Mean ± SD) |
| 10 | 18.7 ± 2.0 |
| 25 | 38.1 ± 2.4 |
| 50 | 55.6 ± 2.8 |
| 100 | 82.4 ± 3.5 |
| 200 | 95.3 ± 1.9 |
| IC50 (µg/mL) | 44.2 |
| Trolox IC50 (µg/mL) | 6.8 |
Visualizations
Caption: Potential mechanism of antioxidant action.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methylpiperazin-1-yl)ethanethioamide as a Calpain Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Calpains are a family of calcium-dependent cysteine proteases whose hyperactivation is implicated in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3][4] This makes them a critical target for therapeutic intervention. This document provides detailed protocols for evaluating the inhibitory potential of 2-(4-Methylpiperazin-1-yl)ethanethioamide (hereafter referred to as "CalpainInhibit-M1"), a novel small molecule compound, against calpain proteases. Included are methodologies for in vitro enzymatic assays, cellular target engagement confirmation, cytotoxicity assessment, and a general framework for in vivo model testing.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | CalpainInhibit-M1 |
| Molecular Formula | C₇H₁₅N₃S |
| Molecular Weight | 173.28 g/mol |
| Structure | (Structure would be depicted here) |
| Proposed Purity | >98% (Assessed by HPLC) |
| Solubility | Soluble in DMSO and Ethanol |
Note: As this compound is a novel investigational compound, some properties are based on theoretical analysis and analogy to similar structures.
Proposed Mechanism of Action
Calpain is a cysteine protease that relies on a catalytic dyad, including a key cysteine residue in its active site, for its enzymatic function.[5][6] It is hypothesized that the thioamide group of CalpainInhibit-M1 acts as a key pharmacophore. The sulfur atom of the thioamide can form a reversible covalent interaction or a strong hydrogen bond with the thiol group of the active site cysteine residue. This interaction is believed to occupy the active site, thereby preventing the binding and cleavage of natural calpain substrates. The 4-methylpiperazine moiety likely enhances the compound's solubility and may form additional interactions within the binding pocket, contributing to its affinity and selectivity.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of 2-(4-Methylpiperazin-1-yl)ethanethioamide
Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific in vitro studies, dosage, or concentration data for the compound 2-(4-Methylpiperazin-1-yl)ethanethioamide (CAS No. 164926-91-4). The following application notes and protocols are therefore provided as a general guide for researchers, scientists, and drug development professionals. The methodologies are based on standard practices for the in vitro evaluation of novel thioamide and piperazine-containing compounds. It is imperative that researchers conduct their own dose-response experiments to determine the optimal concentrations for their specific assays and cell lines.
General Application Notes
Prior to conducting detailed in vitro assays, it is crucial to determine the physicochemical properties of this compound, particularly its solubility. This will ensure accurate and reproducible results.
1.1. Solubility Assessment
The solubility of a test compound is a critical factor for in vitro assays as it dictates the achievable concentration range and the choice of solvent.[1][2][3] Poor solubility can lead to compound precipitation and inaccurate results.[1]
-
Kinetic Solubility: This is often assessed in early-stage drug discovery and involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then serially diluting it in an aqueous buffer to observe precipitation.[4][5]
-
Thermodynamic Solubility: This is an equilibrium-based measurement and is important for later-stage development. It involves incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) to reach saturation.[4]
Recommended Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
In a 96-well plate, add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration, ensuring the final DMSO concentration is low (typically ≤1%) to avoid solvent-induced toxicity.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.
General In Vitro Protocols
The following are generalized protocols for assessing the potential cytotoxic and antimicrobial activities of this compound.
2.1. In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6][8]
Materials:
-
Selected cancer and/or normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5-1%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.
Table 1: Suggested Starting Concentrations for In Vitro Screening
| Assay Type | Suggested Concentration Range | Notes |
| Cytotoxicity (e.g., MTT) | 0.1 µM - 100 µM | A broad range is recommended for initial screening to determine the potency of the compound. |
| Antimicrobial (e.g., Broth Microdilution) | 1 µg/mL - 512 µg/mL | This range covers typical MIC values for novel antimicrobial agents. |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual concentrations should be determined experimentally.
2.2. In Vitro Antimicrobial Activity Screening using Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
This compound
-
DMSO
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with a known antibiotic), a negative control (microbes in broth only), and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizations
Experimental Workflow Diagram
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for Evaluating the Biological Activity of 2-(4-Methylpiperazin-1-yl)ethanethioamide
Introduction
2-(4-Methylpiperazin-1-yl)ethanethioamide is a small molecule whose biological activities are not yet extensively characterized. The presence of the thioamide and methylpiperazine moieties suggests potential interactions with various biological targets. Thioamide-containing compounds have been noted for their roles in inhibiting enzymes and demonstrating antiproliferative activity.[1][2] Similarly, the piperazine scaffold is common in pharmacologically active compounds, including those with antitumor and neuroprotective effects.[3][4][5]
Given the potential for cytotoxic or antiproliferative effects, a primary step in characterizing this compound is to assess its impact on cell viability, proliferation, and the mechanism of cell death. These application notes provide detailed protocols for a panel of fundamental cell-based assays to screen for such activities, a critical step in early-stage drug discovery and development.[6][7] The proposed assays will determine the compound's half-maximal inhibitory concentration (IC₅₀) and elucidate if cell death occurs via apoptosis.
1. General Experimental Workflow
A systematic approach is essential when screening a novel compound. The workflow begins with determining the compound's general toxicity, followed by more detailed mechanistic studies if significant activity is observed.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity.[9]
Materials
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if desired.
-
Caption: Step-by-step workflow for the MTT cell viability assay.
Data Presentation
Cell viability should be calculated as a percentage relative to the untreated control. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, should be determined using non-linear regression analysis.[11]
Table 1: Cytotoxicity of this compound (Example Data)
| Cell Line | Treatment Time (h) | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 (Breast Cancer) | 48 | 12.5 ± 1.3 |
| HeLa (Cervical Cancer) | 48 | 25.1 ± 2.8 |
| HEK293 (Non-cancerous) | 48 | > 100 |
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle
This assay distinguishes between healthy, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but it can enter late apoptotic and necrotic cells with compromised membranes.[12]
Caption: Principle of differentiating cell populations using Annexin V and PI.
Materials
-
Cells treated with this compound at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Experimental Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.[11]
-
Collect data for at least 10,000 events per sample. Analyze the quadrants to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Presentation
The results are presented as the percentage of cells in each of the four quadrants, typically summarized in a table for comparison across different treatment conditions.
Table 2: Apoptosis Induction by this compound (Example Data)
| Treatment | Viable Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) |
|---|---|---|---|
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Compound (IC₅₀) | 45.7 ± 3.5 | 35.8 ± 2.9 | 15.3 ± 1.7 |
| Positive Control | 10.3 ± 1.9 | 60.1 ± 4.2 | 25.4 ± 3.1 |
Apoptosis Signaling Context
Apoptosis is a regulated process involving cascades of caspases, which are cysteine proteases.[13] It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[14] Both pathways converge on the activation of executioner caspases, such as Caspase-3, leading to the hallmark features of apoptosis, including PS externalization and DNA fragmentation.[15]
Caption: Simplified intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide (EVT-2851775) | 922868-88-0 [evitachem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. ijnrd.org [ijnrd.org]
- 6. opentrons.com [opentrons.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Apoptosis Assay Services - Cell Apoptosis Assays - ICE Bioscience [en.ice-biosci.com]
- 13. アポトーシスアッセイ [promega.jp]
- 14. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for the Synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant protocols for 2-(4-methylpiperazin-1-yl)ethanethioamide and its derivatives. This class of compounds, featuring a core piperazine moiety linked to a thioamide group, represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction
The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and provide a versatile scaffold for interacting with various biological targets. When combined with a thioamide functional group, which can act as a bioisostere for an amide bond with altered electronic and steric properties, the resulting derivatives offer unique potential for drug discovery. Thioamides are known to exhibit a range of biological activities and can modulate enzyme function and protein-protein interactions. This document outlines the synthesis of a representative compound, this compound, and summarizes the biological data of related piperazine derivatives to guide further research and development.
Data Presentation
The following tables summarize the reported in vitro anticancer and antimicrobial activities of various piperazine derivatives, providing a baseline for the expected potency of new analogs.
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinyl-piperazine derivative | A549 (Lung) | 12.5 | [1] |
| Quinoxalinyl-piperazine derivative | HCT116 (Colon) | 10.2 | [1] |
| Quinoxalinyl-piperazine derivative | MCF7 (Breast) | 15.8 | [1] |
| Piperazine-based compound (AK301) | HT29 (Colon) | 0.115 | [2] |
| Piperazine-pyrimidine derivative (5b) | MCF-7 (Breast) | 6.29 | [1] |
| Piperazine-containing purine (19) | Liver Cancer Cells | < 5 | [3] |
| Thiazolinylphenyl-piperazine (21) | MCF-7 (Breast) | < 25 | [4] |
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| N-alkyl piperazine derivative (4d) | Staphylococcus aureus | 6.25 | [3] |
| N-alkyl piperazine derivative (6a) | Escherichia coli | 12.5 | [3] |
| Thioamide-containing urease inhibitor (61) | S. aureus | < 0.003 | [5] |
| Thioamide-containing urease inhibitor (61) | P. aeruginosa | 0.097 | [5] |
| N-piperidine thioamide analog (63) | MRSA | 30 | [5] |
Experimental Protocols
A plausible and efficient two-step synthesis for this compound is outlined below, based on established chemical transformations.
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetonitrile (Intermediate 1)
Principle: This step involves the nucleophilic substitution of a haloacetonitrile with 1-methylpiperazine.
Materials:
-
1-Methylpiperazine
-
2-Chloroacetonitrile (or 2-Bromoacetonitrile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-chloroacetonitrile (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford pure 2-(4-methylpiperazin-1-yl)acetonitrile.
Step 2: Synthesis of this compound (Target Compound)
Principle: This step involves the thionation of the nitrile group of the intermediate to a thioamide using a suitable sulfur source.
Materials:
-
2-(4-Methylpiperazin-1-yl)acetonitrile (Intermediate 1)
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Toluene or Dioxane, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 2-(4-methylpiperazin-1-yl)acetonitrile (1.0 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Visualizations
Logical Workflow for Drug Discovery
Drug Discovery Workflow
Experimental Workflow for Synthesis
Synthesis Experimental Workflow
Potential Anticancer Signaling Pathway
The anticancer activity of many piperazine derivatives is attributed to the induction of apoptosis. This can occur through the modulation of key signaling pathways such as PI3K/AKT and NF-κB.[1][2][6]
Potential Anticancer Signaling Pathway
References
- 1. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Application Notes & Protocols for the Quantification of 2-(4-Methylpiperazin-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 2-(4-Methylpiperazin-1-yl)ethanethioamide. The protocols described herein are based on established analytical techniques for compounds with similar structural motifs, particularly those containing a piperazine ring, and are intended to serve as a detailed starting point for method development and validation.
Introduction
This compound is a molecule of interest in pharmaceutical research due to its structural features, which may confer specific biological activities. Accurate and precise quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids, is crucial for pharmacokinetic, stability, and quality control studies. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore. The piperazine ring and the ethanethioamide group in the target molecule are expected to exhibit sufficient UV absorbance for sensitive detection.
Principle: The method involves separating the analyte from potential impurities and matrix components on a reversed-phase HPLC column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column and comparing it to a standard curve.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.
2. Chromatographic Conditions (Starting Point for Optimization):
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile (ACN) and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
- Gradient Program:
- 0-2 min: 5% ACN
- 2-15 min: Linear gradient from 5% to 95% ACN
- 15-18 min: 95% ACN
- 18-20 min: Return to 5% ACN and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: To be determined by UV scan (a starting point could be around 230-260 nm).
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a suitable solvent (e.g., methanol or ACN) in a 10 mL volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.
- Sample Preparation (e.g., from a pharmaceutical formulation):
- Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API).
- Dissolve in a suitable solvent and sonicate to ensure complete dissolution.
- Dilute to a final concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
- Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of the analyte, especially in complex biological matrices.[1]
Principle: The analyte is first separated by HPLC and then introduced into a mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high selectivity and reduces matrix interference.[2]
Experimental Protocol: LC-MS/MS Method
1. Instrumentation:
- UHPLC or HPLC system.
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data acquisition and processing software.
2. Chromatographic Conditions (Starting Point for Optimization):
- Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase: A gradient of Methanol and 0.1% formic acid in water.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (To be Optimized):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Precursor → Product Ion Transition: To be determined by direct infusion of the analyte. For this compound (C₇H₁₅N₃S, MW: 173.28), the protonated molecule [M+H]⁺ at m/z 174.1 would be a likely precursor ion. Fragmentation would need to be optimized to identify a stable and abundant product ion.
- Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
- Collision Energy and Cell Parameters: Optimize for the specific precursor-product ion transition.
4. Sample Preparation (e.g., from Plasma):
- Protein Precipitation:
- To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject into the LC-MS/MS system.
- Solid Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE protocol can be developed using a suitable sorbent.
Data Presentation: Quantitative Summary
The following tables present hypothetical data to illustrate how quantitative results would be summarized for method validation.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Precision (RSD%) | ||
| - Intra-day | 1.2% | ≤ 2% |
| - Inter-day | 1.8% | ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% |
| Specificity | No interference from placebo | Peak purity > 0.999 |
Table 2: LC-MS/MS Method Validation Summary for Plasma Samples
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 0.1 ng/mL | - |
| Precision (RSD%) | ||
| - Intra-day | 4.5% | ≤ 15% |
| - Inter-day | 6.8% | ≤ 15% |
| Accuracy (% Recovery) | 95.3% - 104.7% | 85% - 115% |
| Matrix Effect | 92% | 85% - 115% |
| Recovery | 88% | Consistent and reproducible |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: General workflow for sample analysis.
Method Validation Logic
The following diagram outlines the key stages and parameters evaluated during analytical method validation, following ICH guidelines.
References
Application Notes and Protocols for In Vivo Experimental Design with 2-(4-Methylpiperazin-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a synthesized guide for the in vivo investigation of 2-(4-Methylpiperazin-1-yl)ethanethioamide. Due to the limited publicly available data on this specific compound, the experimental designs outlined below are based on established methodologies for similar piperazine and thioamide-containing molecules. Researchers should conduct thorough dose-ranging and toxicity studies before commencing efficacy trials. All animal experiments must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction
This compound is a small molecule containing both a piperazine and a thioamide moiety. While specific biological activities for this compound are not extensively documented, related chemical structures have shown potential in various therapeutic areas. Piperazine derivatives have been investigated for their effects on the central nervous system, as well as for antimicrobial and anticancer properties.[1][2] Thioamide-containing compounds have also been explored as potential agents in oncology.[2]
These notes provide a framework for the initial in vivo evaluation of this compound, focusing on preliminary toxicity, pharmacokinetics, and a hypothetical efficacy model in oncology.
Preclinical In Vivo Experimental Workflow
A logical progression of in vivo experiments is crucial for the systematic evaluation of a novel compound. The following workflow is recommended:
Caption: A typical workflow for preclinical in vivo evaluation.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Protocol:
-
Animal Model: Use healthy, 6-8 week old BALB/c mice (n=3-5 per group, mixed sex).
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Prepare a range of doses.
-
Administration: Administer the compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) in a single dose. Include a vehicle control group.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, weight loss) immediately after dosing and at regular intervals for up to 14 days.
-
Endpoint: Record mortality and clinical signs. The MTD is defined as the highest dose that does not cause mortality or severe clinical signs.
Data Presentation:
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality (%) | Key Clinical Signs |
| Vehicle | p.o. | 5 | 0 | No observable signs |
| 10 | p.o. | 5 | 0 | No observable signs |
| 50 | p.o. | 5 | 0 | Mild lethargy |
| 100 | p.o. | 5 | 20 | Severe lethargy, ataxia |
| 200 | p.o. | 5 | 80 | Moribund |
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Use cannulated Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of the compound intravenously (i.v.) and orally (p.o.) to separate groups of animals.
-
Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 | 1500 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 75 |
Hypothetical Signaling Pathway in Oncology
Based on the activities of related piperazine and thioamide compounds, a potential mechanism of action for this compound in an oncology setting could involve the inhibition of key signaling pathways that drive cell proliferation and survival.
Caption: A putative signaling pathway inhibited by the compound.
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous human tumor xenografts (e.g., a pancreatic cancer cell line, given the activity of similar compounds).[2]
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, test compound at one or more doses, positive control).
-
Dosing: Administer the compound daily via oral gavage for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1500 ± 250 | 0 | +5 |
| Compound | 25 | 800 ± 150 | 47 | -2 |
| Compound | 50 | 400 ± 100 | 73 | -8 |
| Positive Control | X | 350 ± 90 | 77 | -10 |
Pharmacodynamic (PD) Analysis
Objective: To assess the modulation of the hypothetical target pathway in tumor tissue following treatment.
Protocol:
-
Tissue Collection: Collect tumor samples from the efficacy study at the endpoint.
-
Homogenization: Homogenize tumor tissues to extract proteins.
-
Western Blot Analysis: Perform Western blotting to measure the levels of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., phosphorylated Akt, phosphorylated ERK).
-
Immunohistochemistry (IHC): Use IHC to visualize the localization and expression of target proteins within the tumor microenvironment.
By correlating the pharmacodynamic effects with the pharmacokinetic data and anti-tumor efficacy, a comprehensive understanding of the in vivo activity of this compound can be established.
References
techniques for dissolving 2-(4-Methylpiperazin-1-yl)ethanethioamide for experiments
Application Notes: Dissolving 2-(4-Methylpiperazin-1-yl)ethanethioamide
Introduction
This compound (MF: C7H15N3S, MW: 173.29 g/mol ) is a small molecule featuring a basic 4-methylpiperazine moiety and a polar thioamide group.[1] The presence of these functional groups dictates its solubility characteristics. The piperazine group, being basic, suggests that the molecule's solubility may be enhanced in acidic aqueous solutions through salt formation.[2][3] However, the thioamide group can be susceptible to hydrolysis under strongly acidic or basic conditions, which necessitates careful solvent selection.[4] For most experimental applications, particularly in biological assays, the use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution is the most reliable and recommended method.[5][6] This approach minimizes compound degradation and ensures compatibility with aqueous experimental media through subsequent dilution.
Key Physicochemical Considerations:
-
Piperazine Moiety: The basic nitrogen atoms in the piperazine ring can be protonated, which generally increases aqueous solubility. Piperazine itself is water-soluble.[2]
-
Thioamide Group: This group is an isostere of an amide bond and contributes to the molecule's polarity.[7] While some simple thioamides are water-soluble, they can be unstable in the presence of strong mineral acids.[4]
-
Organic Solvents: Based on structurally related compounds, this compound is expected to be soluble in polar organic solvents such as DMSO and methanol, with limited solubility in non-polar solvents.[8]
Data Presentation: Solubility Summary
As no specific quantitative solubility data for this compound is publicly available, the following table summarizes the expected solubility based on its structural components and general chemical principles. Researchers should perform small-scale solubility tests to confirm these recommendations for their specific experimental needs.
| Solvent/System | Expected Solubility | Remarks and Recommendations |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM) for biological assays.[5][6] |
| Ethanol (EtOH) | Moderate to High | Can be used as a solvent or co-solvent. Thioacetamide shows good solubility in ethanol.[4] May be suitable for some applications. |
| Methanol (MeOH) | Moderate to High | Similar to ethanol, suitable for creating stock solutions where DMSO is not preferred. |
| Water (Deionized) | Low to Moderate | Solubility is expected to be limited at neutral pH. The basic piperazine group may slightly enhance solubility compared to a non-basic analogue.[2] |
| Aqueous Buffers (e.g., PBS, Tris) | Low (at neutral pH) | Direct dissolution at high concentrations is unlikely. Use of a DMSO stock is recommended for introducing the compound into buffers. |
| Acidic Aqueous Buffers (pH < 6) | Potentially Higher | Lowering the pH may increase solubility by forming a soluble piperazinium salt.[2] Use with caution , as low pH can cause degradation of the thioamide group.[4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (Recommended)
This is the standard and most robust method for preparing the compound for use in biological assays and other experiments requiring dilution into an aqueous medium.
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/ACS Grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, water bath)
Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution (MW = 173.29 g/mol ):
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 173.29 g/mol × 1000 mg/g = 1.73 mg
-
-
Weigh Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of 100% DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied but should be done cautiously.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by the DMSO. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock for Aqueous Experimental Media
Objective: To dilute the high-concentration DMSO stock into an aqueous buffer (e.g., cell culture media, PBS) for final experimental use, ensuring the final DMSO concentration remains non-toxic (typically ≤ 0.5%).
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Target aqueous buffer (pre-warmed to the experimental temperature if necessary)
-
Sterile pipette tips and tubes
Methodology:
-
Determine Dilution Factor: Calculate the required volume of stock solution. For example, to prepare 1 mL of a 10 µM final concentration from a 10 mM stock:
-
Dilution Factor = [Stock] / [Final] = 10,000 µM / 10 µM = 1000
-
Volume of Stock = Final Volume / Dilution Factor = 1000 µL / 1000 = 1 µL
-
-
Perform Dilution:
-
Pipette the final volume of the aqueous buffer (e.g., 999 µL) into a new tube.
-
Add the calculated volume of the DMSO stock (1 µL) directly into the buffer.
-
Immediately mix thoroughly by gentle vortexing or by pipetting up and down. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer, not the other way around, to prevent precipitation.
-
-
Final DMSO Concentration Check: Confirm the final percentage of DMSO in the solution.
-
% DMSO = (Volume of Stock / Final Volume) × 100
-
% DMSO = (1 µL / 1000 µL) × 100 = 0.1% (This is well below the typical toxicity threshold for most cell-based assays).
-
-
Use Immediately: Use the freshly prepared working solution promptly, as the compound's stability and solubility at low concentrations in aqueous media may be limited over time.
Visualizations
Caption: Workflow for selecting a dissolution technique.
References
- 1. 2-(4-METHYL-PIPERAZIN-1-YL)-THIOACETAMIDE CAS#: 164926-91-4 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thioacetamide | 62-55-5 [chemicalbook.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide (EVT-2851775) | 922868-88-0 [evitachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: What are the primary synthetic routes to prepare this compound?
There are two main, effective methods for synthesizing thioamides:
-
Thionation of the corresponding amide: This involves converting 2-(4-methylpiperazin-1-yl)acetamide to the target thioamide using a thionating agent. The most common and mild reagent for this transformation is Lawesson's reagent.[1][2] Phosphorus pentasulfide (P₄S₁₀) is another option, though it often requires higher temperatures.[1][2]
-
Conversion from the corresponding nitrile: This route involves the reaction of 2-(4-methylpiperazin-1-yl)acetonitrile with a sulfur source.[1][3] Methods include using elemental sulfur, sodium hydrogen sulfide, or phosphorus pentasulfide.[3][4][5]
Q2: My yield is very low when using Lawesson's reagent with 2-(4-methylpiperazin-1-yl)acetamide. What are the potential causes and solutions?
Low yields in reactions with Lawesson's reagent are a common issue and can be attributed to several factors.[1]
-
Reagent Quality and Stability: Lawesson's reagent is sensitive to heat and can decompose at temperatures exceeding 110 °C.[1] Ensure you are using a high-purity reagent and that the reaction temperature is carefully controlled.
-
Reaction Conditions: The solvent, temperature, and reaction time are critical and must be optimized for your specific substrate.[1] Reactions are typically faster for amides than for esters.[2]
-
Workup Procedure: Product loss can occur during the workup phase, especially when removing phosphorus-containing byproducts.[1]
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly purchased, high-purity Lawesson's reagent.
-
Optimize Temperature: Start with a lower temperature (e.g., 60-80 °C) and gradually increase if the reaction is too slow. Avoid exceeding 110 °C.
-
Solvent Selection: Anhydrous solvents like toluene or dioxane are commonly used.
-
Adjust Stoichiometry: While a slight excess of Lawesson's reagent (0.5 to 0.6 equivalents) is typical, the optimal ratio may need to be determined empirically.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting amide and the formation of the thioamide to determine the optimal reaction time.
Table 1: General Optimization Parameters for Amide Thionation with Lawesson's Reagent
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield Range |
| Solvent | Toluene | Dioxane | THF | - |
| Temperature | 80 °C | 100 °C | Reflux | 60-95% |
| Lawesson's Reagent (eq.) | 0.55 | 0.60 | 0.75 | - |
| Time (h) | 2 - 6 | 4 - 12 | 1 - 4 | - |
Q3: I am observing significant side products in my thionation reaction. How can I identify and minimize them?
A common side reaction, especially when starting with primary or secondary amides, is the formation of the corresponding nitrile through dehydration.[1] Another potential issue is the degradation of the thioamide moiety under harsh acidic or basic conditions during workup.[1]
Minimization Strategies:
-
Control Temperature: Overheating can promote side reactions. Maintain the lowest effective temperature for the thionation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Mild Workup: Use a gentle aqueous workup to hydrolyze phosphorus byproducts without degrading the desired thioamide.[1] A wash with a saturated NaHCO₃ solution is often effective.
Q4: What are the main challenges in purifying this compound, and how can they be overcome?
Purification can be complicated by phosphorus-containing byproducts from Lawesson's reagent, which can be difficult to remove via standard column chromatography.[1]
Purification Strategies:
-
Aqueous Workup: Before chromatographic purification, perform an aqueous wash to hydrolyze and remove the bulk of the phosphorus byproducts.[1]
-
Column Chromatography: Use silica gel chromatography. A gradient elution system, for example, starting with ethyl acetate/hexane and gradually increasing the polarity by adding methanol, can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective purification method.[6]
-
Acid-Base Extraction: Due to the basic piperazine nitrogen, an acid-base extraction could be employed. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the pure product back into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis via Thionation of 2-(4-methylpiperazin-1-yl)acetamide
This protocol details the conversion of the amide precursor to the target thioamide using Lawesson's reagent.
Caption: Experimental workflow for the synthesis of this compound via amide thionation.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-methylpiperazin-1-yl)acetamide (1.0 eq.) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.6 eq.) to the solution.
-
Reaction: Place the flask under an inert nitrogen atmosphere and heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Filter any precipitated solids. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure this compound.
Protocol 2: Synthesis via Conversion from 2-(4-methylpiperazin-1-yl)acetonitrile
This protocol outlines the synthesis from the nitrile precursor using sodium hydrogen sulfide.
Methodology:
-
Reagent Preparation: In a sealed reaction vessel, add 2-(4-methylpiperazin-1-yl)acetonitrile (1.0 eq.), sodium hydrogen sulfide (NaSH, 2.0 eq.), and magnesium chloride (MgCl₂, 1.0 eq.) to dimethylformamide (DMF).[4]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed. Reaction times can vary significantly based on the substrate.
-
Workup: Quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via column chromatography or recrystallization to obtain the final product.
Troubleshooting Flowchart
If you encounter issues such as low yield or impurities, this flowchart can help diagnose the problem.
Caption: A logical flowchart for troubleshooting common issues in thioamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
overcoming solubility issues with 2-(4-Methylpiperazin-1-yl)ethanethioamide in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)ethanethioamide. The information provided is designed to help overcome common solubility challenges encountered during experiments in various buffer systems.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dissolving in Neutral Buffer (e.g., PBS pH 7.4)
Possible Cause: The compound this compound contains a methylpiperazine group, which is basic. In neutral or alkaline buffers, the compound is likely to be in its less soluble free base form, leading to precipitation.
Solutions:
-
pH Adjustment: The solubility of basic compounds can often be increased by lowering the pH. The piperazine moiety can be protonated in acidic conditions, forming a more soluble salt.
-
Use of Co-solvents: For stock solutions, using a water-miscible organic co-solvent can significantly improve solubility.
-
Particle Size Reduction: If working with a solid form of the compound, reducing the particle size can increase the dissolution rate.
Experimental Workflow for Solubility Enhancement:
Caption: Troubleshooting workflow for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: The solubility of this compound is highly pH-dependent due to the presence of the basic methylpiperazine group. It is expected to have higher solubility in acidic buffers (pH < 6) and lower solubility in neutral to basic buffers (pH ≥ 7). The thioamide group can also contribute to lower aqueous solubility compared to its amide analog due to differences in hydrogen bonding capabilities.[1][2]
Q2: I'm observing poor solubility even in acidic buffers. What could be the reason?
A2: If solubility remains an issue in acidic buffers, consider the following:
-
Buffer Composition: Certain buffer salts can interact with the compound and reduce its solubility. For instance, phosphate buffers can sometimes form less soluble salts with basic compounds.[3] Try using alternative buffering agents like citrate or acetate.
-
Ionic Strength: High ionic strength of the buffer can sometimes decrease the solubility of organic molecules (salting out effect). Try reducing the buffer concentration.
-
Compound Purity: Impurities in your compound could be insoluble and appear as a precipitate.
Q3: What are the recommended solvents for preparing a stock solution?
A3: For preparing a concentrated stock solution, it is advisable to use a water-miscible organic solvent. The choice of solvent can impact the stability and solubility of the compound upon dilution into aqueous buffers.
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Good for initial solubilization. Be mindful of the final DMSO concentration in your assay, as it can have biological effects. |
| Ethanol | 10-20 mM | A good alternative to DMSO, but may be less effective for highly lipophilic compounds. |
| DMF | 10-50 mM | Similar to DMSO in solubilizing power. |
Q4: How can I improve the solubility for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not ideal, consider these formulation strategies:
-
pH-adjusted aqueous solutions: Prepare the formulation in a pharmaceutically acceptable acidic buffer.
-
Co-solvents: Use a mixture of water and a biocompatible co-solvent like propylene glycol or polyethylene glycol (PEG).
-
Cyclodextrins: These can form inclusion complexes with the compound, enhancing its aqueous solubility.
-
Surfactants: The use of non-ionic surfactants can help to create micellar formulations that increase solubility.
Signaling Pathway of Solubility Factors:
Caption: Factors influencing the aqueous solubility.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
Objective: To determine the approximate solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers: 0.1 M Citrate (pH 3, 4, 5), 0.1 M Phosphate (pH 6, 7, 7.4), 0.1 M Borate (pH 8)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility (in µg/mL or mM) against the pH.
Expected Quantitative Data (Hypothetical):
| Buffer pH | Buffer System | Expected Solubility (µg/mL) |
| 3.0 | Citrate | > 1000 |
| 4.0 | Citrate | 850 |
| 5.0 | Citrate | 400 |
| 6.0 | Phosphate | 150 |
| 7.0 | Phosphate | 50 |
| 7.4 | Phosphate (PBS) | < 20 |
| 8.0 | Borate | < 10 |
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution for use in in vitro assays.
Materials:
-
This compound (Molecular Weight: 173.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out 1.73 mg of this compound.
-
Add the weighed compound to a clean, dry vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
Logical Relationship for Stock Preparation:
Caption: Logical steps for preparing a stock solution.
References
Technical Support Center: Long-Term Storage of 2-(4-Methylpiperazin-1-yl)ethanethioamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing 2-(4-Methylpiperazin-1-yl)ethanethioamide in solution for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are oxidative degradation of the thioamide group and, to a lesser extent, hydrolysis. The piperazine ring can also be susceptible to pH-dependent degradation. Thioamides are known to be sensitive to oxidation at the sulfur atom, which can lead to the formation of the corresponding S-oxide and subsequently the amide or nitrile derivatives.[1][2]
Q2: What are the ideal storage conditions for stock solutions of this compound?
A2: To ensure long-term stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. Solutions should be prepared in a suitable anoxic solvent, aliquoted into single-use vials to minimize freeze-thaw cycles, and protected from light by using amber vials or by wrapping the vials in foil. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation.
Q3: Which solvents are recommended for preparing stock solutions?
A3: Anhydrous and aprotic solvents are generally preferred for long-term storage of thioamides to minimize hydrolysis. Acetonitrile and Dichloromethane are good first choices. While Dimethyl sulfoxide (DMSO) is a common solvent for many research compounds, it is hygroscopic and can contain residual water, which may contribute to hydrolysis over time. If DMSO must be used, ensure it is of high purity and anhydrous. For aqueous buffers, stability is expected to be lower, and solutions should be prepared fresh whenever possible.
Q4: Should I use any additives to improve the stability of my solutions?
A4: Yes, the addition of an antioxidant can help prevent oxidative degradation of the thioamide moiety. Sulfur-containing antioxidants such as N-acetylcysteine or glutathione can be effective radical scavengers.[3][4][5] The concentration of the antioxidant should be optimized to be effective without interfering with downstream experiments.
Q5: How can I tell if my compound has degraded?
A5: Degradation can be indicated by a change in the color or clarity of the solution, a decrease in the expected biological activity, or the appearance of new peaks in analytical chromatograms (e.g., HPLC). To confirm degradation, you should perform analytical tests such as HPLC-UV, LC-MS, or NMR spectroscopy to compare the stored solution to a freshly prepared standard.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from solid material and repeat the experiment. Compare the results with those obtained using the stored solution. |
| Analyze the stored solution by HPLC or LC-MS to check for the presence of degradation products. | |
| Improper Storage | Review your storage conditions. Ensure the solution is stored at or below -20°C, protected from light, and in tightly sealed vials. |
| Consider aliquoting your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | |
| Solvent Issues | If using a protic solvent or a solvent that is not anhydrous, switch to a high-purity, anhydrous, aprotic solvent like acetonitrile for long-term storage. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | The new peaks may correspond to the S-oxide or the amide analog of the parent compound. Use LC-MS to determine the molecular weight of the impurities and infer their structure. |
| Prepare a new stock solution containing an antioxidant and monitor its stability over time by HPLC. | |
| Hydrolysis | If a peak corresponding to the amide is observed, this suggests hydrolysis has occurred. Ensure you are using anhydrous solvents for storage. |
| Solvent Impurities | Run a blank injection of the solvent to ensure the new peaks are not from the solvent itself. |
Experimental Protocols
Protocol for Preparation of a Stabilized Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution of this compound. Adjust quantities as needed for your desired concentration.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
N-acetylcysteine (or other suitable antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
If using an antioxidant, weigh the appropriate amount (e.g., to a final concentration of 0.1-1 mM).
-
Add the desired volume of anhydrous acetonitrile to dissolve the compound completely.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes.
-
Quickly and tightly cap the vial.
-
Vortex briefly to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use amber vials, purging each with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9]
Procedure:
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the compound in solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
After each stress condition, analyze the samples by HPLC and LC-MS to identify and characterize any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Solvent | Temperature | Additives | Expected Stability |
| Anhydrous Acetonitrile | -80°C | Antioxidant, Inert Gas | > 1 year |
| Anhydrous DMSO | -80°C | Antioxidant, Inert Gas | 6-12 months |
| Aqueous Buffer (pH 7.4) | 4°C | None | < 24 hours |
| Aqueous Buffer (pH 7.4) | -20°C | None | Days to weeks |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Product | Expected Mass Change (vs. Parent) |
| Oxidation | This compound S-oxide | +16 Da |
| Oxidation/Hydrolysis | 2-(4-Methylpiperazin-1-yl)acetamide | -16 Da |
| Hydrolysis | 2-(4-Methylpiperazin-1-yl)acetic acid | +1 Da (as acid) |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for stable storage and analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Sulfur containing compounds as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 2-(4-Methylpiperazin-1-yl)ethanethioamide assays
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)ethanethioamide. This resource is intended for researchers, scientists, and drug development professionals to address common challenges and unexpected results during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
A1: this compound is a thioamide compound. Thioamides are analogs of amides where the oxygen atom is replaced by a sulfur atom. This substitution can alter the compound's chemical properties, such as lipophilicity and hydrogen bonding capabilities. Generally, thioamides are considered chemically stable under standard ambient conditions (room temperature). However, like many research compounds, it should be stored in a tightly closed container in a dry, well-ventilated place. For long-term storage, it is advisable to store it at low temperatures and protected from light to prevent potential degradation.
Q2: I am observing lower than expected potency (high IC50 values) in my cell-based assays. What could be the cause?
A2: Several factors could contribute to lower than expected potency. Thioamide compounds can sometimes be challenging to work with. Consider the following:
-
Compound Integrity: Verify the purity and integrity of your compound stock. Degradation during storage or handling can lead to reduced activity.
-
Solubility Issues: Poor solubility of the compound in your assay medium can lead to an underestimation of its potency. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the aqueous assay buffer. You may need to sonicate or gently warm the stock solution.
-
Cell Line Sensitivity: The observed potency can be highly dependent on the cell line used. Some cell lines may be inherently less sensitive to the compound's mechanism of action.
-
Assay Conditions: Optimize assay parameters such as incubation time, cell density, and reagent concentrations.
Q3: My compound shows high background noise or off-target effects in biochemical assays. How can I troubleshoot this?
A3: High background noise or off-target effects can be due to the reactive nature of the thioamide group.
-
Non-specific Binding: The sulfur atom in the thioamide can interact non-specifically with various proteins. Including a non-ionic detergent (e.g., Tween-20) in your assay buffer can help reduce non-specific binding.
-
Redox Activity: Some thioamides can exhibit redox activity, which may interfere with certain assay readouts (e.g., those using fluorescent or colorimetric probes sensitive to redox changes). Run control experiments without the target protein to assess the compound's intrinsic effect on the assay components.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific inhibition. Consider performing an aggregation assay to rule out this possibility.
Troubleshooting Guide
Issue 1: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Improved precision and reproducibility of results. |
| Cell Seeding Non-uniformity | Ensure cells are evenly suspended before seeding. Avoid edge effects in multi-well plates. | Consistent cell numbers across wells, leading to more reliable data. |
| Compound Precipitation | Visually inspect diluted compound solutions for any signs of precipitation. | Clear solutions indicating the compound is fully dissolved at the tested concentrations. |
Issue 2: High variability in cell viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of DMSO in the assay medium is consistent across all wells and is below the toxic level for your cell line (typically <0.5%). | Minimal effect of the vehicle on cell viability, allowing for accurate assessment of compound toxicity. |
| Contamination | Regularly check cell cultures for microbial contamination. | Healthy cell morphology and growth, leading to more consistent assay performance. |
| Assay Incubation Time | Optimize the incubation time with the compound. Too short may not show an effect, while too long may lead to secondary effects. | A clear dose-response relationship is observed within the optimal time frame. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.[1]
Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis.[1]
Visualizations
Caption: A logical workflow for troubleshooting unexpected assay results.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Caption: A typical workflow for the discovery of thioamide-based drugs.[1]
References
optimization of reaction conditions for 2-(4-Methylpiperazin-1-yl)ethanethioamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide. The synthesis is presented as a two-step process: first, the synthesis of the precursor amide, 2-(4-Methylpiperazin-1-yl)acetamide, followed by its thionation to the desired thioamide.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective method is a two-step synthesis. First, the corresponding amide, 2-(4-Methylpiperazin-1-yl)acetamide, is synthesized. This amide is then converted to the desired thioamide using a thionating agent, with Lawesson's reagent being a preferred choice due to its mild and effective nature.[1][2]
Q2: How is the precursor, 2-(4-Methylpiperazin-1-yl)acetamide, synthesized?
A2: The precursor amide can be synthesized by the reaction of N-methylpiperazine with chloroacetamide. This reaction is a nucleophilic substitution where the secondary amine of N-methylpiperazine attacks the electrophilic carbon of chloroacetamide.
Q3: What is Lawesson's reagent and why is it used?
A3: Lawesson's reagent is a thionating agent used to convert carbonyl compounds, such as amides, into thiocarbonyls.[1][2] It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because it typically results in higher yields and cleaner reactions under milder conditions.[1] The general order of reactivity for Lawesson's reagent is amides > ketones > esters.[2]
Q4: What are the common side products in a thionation reaction using Lawesson's reagent?
A4: With primary amides, the formation of nitriles can be a common side reaction. For substrates with chiral centers, epimerization at the α-carbon can occur, particularly under basic conditions. Additionally, the thioamide product itself can be sensitive to acidic conditions, which may be used during workup or purification, leading to degradation.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide
A general procedure for the synthesis of the precursor amide is as follows:
| Parameter | Value |
| Reactants | N-methylpiperazine, Chloroacetamide |
| Solvent | Toluene |
| Temperature | 55 °C |
| Reaction Time | 2 hours |
| Work-up | Aqueous wash |
Procedure:
-
Suspend chloroacetamide in toluene and heat the mixture to 40 °C.
-
Add N-methylpiperazine dropwise to the suspension over a period of 30 minutes.
-
Stir the reaction mixture at 55 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with water.
-
The organic layer containing the desired amide can be used directly in the next step or purified further if necessary.
Step 2: Thionation of 2-(4-Methylpiperazin-1-yl)acetamide
A general procedure for the thionation of the amide using Lawesson's reagent is as follows:[3]
| Parameter | Value |
| Reactants | 2-(4-Methylpiperazin-1-yl)acetamide, Lawesson's Reagent |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | Monitored by TLC |
| Work-up | Solvent evaporation, Column chromatography |
Procedure:
-
Dissolve 2-(4-Methylpiperazin-1-yl)acetamide and Lawesson's reagent in toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting amide is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired thioamide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of thioamide | Incomplete reaction. | - Ensure the reaction has gone to completion by monitoring with TLC. - Consider extending the reaction time or increasing the temperature slightly. |
| Decomposition of Lawesson's reagent. | - Use fresh, high-purity Lawesson's reagent. - Avoid excessive heating (temperatures significantly above 110 °C can cause decomposition). | |
| Product loss during work-up. | - Optimize the purification method. Thioamides can sometimes be challenging to purify via column chromatography due to the presence of phosphorus-containing byproducts. | |
| Formation of side products | Nitrile formation (if a primary amide is present). | - Carefully control the reaction temperature and time. |
| Degradation of the thioamide. | - Avoid strongly acidic or basic conditions during workup and purification. | |
| Difficulty in purification | Presence of phosphorus-containing byproducts. | - Use an appropriate eluent system for column chromatography, as determined by TLC analysis. - Consider alternative purification methods such as recrystallization if applicable. |
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)ethanethioamide
Welcome to the technical support center for the effective purification of 2-(4-Methylpiperazin-1-yl)ethanethioamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My purified compound shows low purity by HPLC analysis. What are the likely impurities and how can I remove them?
A1: Low purity can result from several sources, including residual starting materials, by-products from the synthesis, or degradation of the target compound. Thioamides, in particular, can be susceptible to hydrolysis under harsh pH conditions or degradation at elevated temperatures.[1][2]
-
Common Impurities:
-
Troubleshooting Steps:
-
Re-purification: Attempt a second purification step using an alternative method. If you initially used recrystallization, consider column chromatography, and vice-versa.
-
Washing: If the impurities are acidic or basic, an aqueous wash of an organic solution of your compound with a mild base (like sodium bicarbonate solution) or a mild acid (like dilute citric acid) respectively, may remove them. Ensure your target compound is stable under these conditions.
-
Chromatography: For polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent can be effective.[4][5][6] Normal phase chromatography on silica gel might also be an option, but the polarity of the compound may lead to poor elution.
-
Q2: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A2: Recrystallization is a powerful technique for purifying solids, but achieving good crystal formation can be tricky.[7][8]
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[7][8] Experiment with different solvents or solvent mixtures. For a polar compound, polar solvents like ethanol, isopropanol, or acetonitrile, or mixtures with water could be effective.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. If slow cooling at room temperature is unsuccessful, try cooling in an ice bath.[7]
-
-
Concentration: If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.
-
Q3: My compound is an oil and won't solidify. How can I purify it?
A3: Oiling out is a common problem, especially with impure compounds.
-
Troubleshooting Steps:
-
Re-dissolve and Re-cool: Try re-heating the solution to dissolve the oil and then cooling it more slowly. Adding a slightly different solvent mixture might also help.
-
Trituration: Add a solvent in which your compound is insoluble (but the impurities are soluble) and stir or sonicate the mixture. This can sometimes induce solidification and wash away impurities.
-
Chromatography: If the compound persists as an oil, column chromatography is the most suitable purification method. As it is a polar compound, techniques like HILIC or reversed-phase chromatography are recommended.[4][5][6]
-
Q4: What are the best chromatographic conditions for purifying this compound?
A4: Given the polar nature of this compound, specialized chromatographic techniques are often more effective than standard normal-phase chromatography.
-
Recommended Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. It is well-suited for retaining and separating very polar compounds.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used with a polar mobile phase. For highly polar analytes, using columns designed for polar compounds or adding an ion-pairing agent to the mobile phase can improve retention and separation.
-
Mixed-Mode Chromatography: This technique utilizes multiple separation mechanisms, such as reversed-phase and ion-exchange, to effectively separate a wide range of analytes, including polar compounds.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing it in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography (HILIC)
-
Stationary Phase: Use a pre-packed HILIC column or pack a column with a suitable HILIC stationary phase (e.g., silica-based with a bonded polar functional group).
-
Mobile Phase Selection: A typical HILIC mobile phase consists of a high percentage of a non-polar solvent (like acetonitrile) and a smaller percentage of a polar solvent (like water or methanol), often with a modifier like ammonium formate or formic acid to improve peak shape.
-
Sample Preparation: Dissolve the crude compound in a solvent mixture that is weaker than the initial mobile phase to ensure it binds to the top of the column.
-
Elution: Start with a high percentage of the non-polar solvent and gradually increase the percentage of the polar solvent to elute the compounds. The most polar compounds will elute last.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table presents hypothetical data for different purification methods to guide expectations. Actual results may vary depending on the nature and quantity of impurities.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent System (v/v) |
| Recrystallization | 85 | 98 | 75 | Isopropanol/Water (9:1) |
| Flash Chromatography (Silica) | 85 | 95 | 60 | Dichloromethane/Methanol (95:5 to 90:10 gradient) |
| HILIC | 85 | >99 | 80 | Acetonitrile/Water with 0.1% Formic Acid (95:5 to 80:20 gradient) |
Visualizations
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Cytotoxicity of 2-(4-Methylpiperazin-1-yl)ethanethioamide in Cell Culture
Disclaimer: As of the latest update, specific cytotoxicity data for 2-(4-Methylpiperazin-1-yl)ethanethioamide is not extensively documented in publicly available literature. This guide provides general strategies and troubleshooting advice based on the broader class of piperazine derivatives and common challenges encountered in cell culture-based cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound. What are the initial factors to consider?
A: When encountering unexpected cytotoxicity, it's crucial to first rule out common sources of experimental error before attributing the effect solely to the compound. The most frequent culprits include issues with the vehicle solvent, contamination of the cell culture, and environmental stressors.[1]
Q2: What concentration of DMSO is considered safe for dissolving our compound?
A: Dimethyl sulfoxide (DMSO) is a common solvent, but it can be toxic to cells at certain concentrations.[2] Generally, a final DMSO concentration of ≤ 0.5% (v/v) is recommended to avoid solvent-induced cytotoxicity.[3] However, some sensitive cell lines may be affected by concentrations as low as 0.1%.[4] It is best practice to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[4]
Q3: Could our cell culture medium or serum be the source of the problem?
A: Yes, the quality and consistency of your media and reagents are critical for reproducible results. Serum, in particular, is a complex mixture and can vary significantly between lots, potentially impacting cell health and growth.[4] If you've recently switched to a new batch of serum or media, it's advisable to test it on a non-critical culture to ensure it supports normal growth.[4]
Q4: How can we be sure our cell line is not the issue?
A: Cell line misidentification and cross-contamination are significant problems in research.[4] It's essential to perform cell line authentication to ensure you are working with the correct line. Additionally, if cells have been in continuous culture for a long time (high passage number), their characteristics and response to stimuli can change.[2] Using cells with a lower passage number is recommended.
Q5: What is the difference between apoptosis and necrosis, and why is it important in cytotoxicity studies?
A: Apoptosis is a form of programmed cell death, characterized by controlled cellular shrinkage and fragmentation.[1] Necrosis is an uncontrolled form of cell death resulting from acute injury, which leads to cell swelling and lysis.[1][5] Distinguishing between these two modes of cell death can provide valuable insights into the mechanism of action of your compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Significant cell death is observed in the vehicle-treated control group.
-
Question: Why are my control cells (treated only with the solvent) dying?
-
Answer: This strongly suggests that the solvent concentration is too high for your cells.[4] Another possibility is undetected contamination, such as mycoplasma, which may not be visible but can reduce cell proliferation and viability.[1]
-
Troubleshooting Steps:
-
Perform a Vehicle Dose-Response Curve: Before your main experiment, test a range of concentrations of your solvent (e.g., DMSO) on your cells to identify the highest concentration that does not impact viability.[4]
-
Test for Mycoplasma: Use a PCR-based or staining kit to check your cell cultures for mycoplasma contamination.[1]
-
Check for Endotoxins: Endotoxins from Gram-negative bacteria can be present even without visible bacterial contamination and can be cytotoxic.[1]
-
-
Issue 2: Inconsistent results between replicate wells in our cell viability assays.
-
Question: What causes high variability in our cell viability assay results?
-
Answer: High variability often stems from technical factors.[2] The most common causes are uneven cell seeding, the "edge effect" in multi-well plates, and pipetting errors.[2]
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Thoroughly mix your cell suspension before and during plating to ensure each well receives a similar number of cells.[2]
-
Mitigate the "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can affect cell viability.[2] It is recommended to fill the perimeter wells with sterile PBS or media without cells and exclude them from your data analysis.[2]
-
Review Pipetting Technique: Ensure your pipettes are calibrated and that your technique is consistent for adding cells, media, and reagents.[2]
-
-
Issue 3: Our MTT assay results are not reproducible or are inconsistent with other cytotoxicity assays.
-
Question: What are some common pitfalls specific to the MTT assay?
-
Answer: The MTT assay measures metabolic activity, which is often used as a proxy for cell viability. However, the assay is susceptible to several artifacts.[6] The MTT reagent itself can be toxic to cells, and colored compounds can interfere with absorbance readings.[2] Furthermore, incomplete solubilization of the formazan crystals is a major source of error.[2]
-
Troubleshooting Steps:
-
Include Compound Interference Control: Set up control wells with your test compound in cell-free media to check if it directly reacts with the MTT reagent.[2]
-
Optimize MTT Incubation Time: Minimize the incubation time with the MTT reagent to reduce its potential toxicity to the cells.[2]
-
Ensure Complete Solubilization: After incubation, confirm by microscopic inspection that all formazan crystals are fully dissolved in the solubilization solvent before reading the absorbance.[2]
-
Consider an Alternative Assay: If problems persist, consider using an alternative viability assay that relies on a different principle, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.[6]
-
-
Data Presentation
Clear and structured data presentation is essential for interpreting cytotoxicity results. Below are example tables for summarizing your findings.
Table 1: Illustrative Cytotoxicity of a Hypothetical Piperazine Compound on Various Cell Lines (Note: Data are representative and should be replaced with experimental results.)
| Cell Line | Compound IC₅₀ (µM) | Vehicle Control Viability (%) |
| HeLa | 15.2 ± 2.1 | 98.5 ± 1.5 |
| A549 | 25.8 ± 3.5 | 99.1 ± 1.2 |
| MCF-7 | 8.9 ± 1.7 | 97.9 ± 2.0 |
Table 2: Example Dose-Response Data for a Hypothetical Piperazine Compound on HeLa Cells after 48h Treatment (Note: Data are representative and should be replaced with experimental results.)
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Untreated) | 100 | 2.5 |
| 0 (Vehicle) | 98.5 | 1.5 |
| 1 | 92.3 | 3.1 |
| 5 | 75.6 | 4.2 |
| 10 | 58.1 | 3.8 |
| 20 | 41.7 | 4.5 |
| 50 | 15.4 | 2.9 |
| 100 | 5.2 | 1.8 |
Experimental Protocols
Protocol 1: General Protocol for Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.[3]
-
Cell Seeding:
-
Culture cells in a T-75 flask to 80-90% confluency.[3]
-
Trypsinize the cells, neutralize, and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM).[3]
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[3]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Standard experimental workflow for assessing compound cytotoxicity.
References
Technical Support Center: Protocol Refinement for 2-(4-Methylpiperazin-1-yl)ethanethioamide Biological Assays
Disclaimer: Specific biological assay data for 2-(4-Methylpiperazin-1-yl)ethanethioamide is not extensively available in public literature. This guide is based on established protocols and troubleshooting for structurally related compounds containing thioamide and piperazine moieties to provide a foundational resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a thioamide like this compound that I should be aware of?
A1: Thioamides have distinct properties compared to their amide analogs. The thioamide C=S bond is longer, and the sulfur atom is larger than an oxygen atom.[1] This can lead to reduced conformational flexibility.[1] Thioamide N-H groups are more acidic and better hydrogen bond donors, while the sulfur is a weaker hydrogen bond acceptor.[1] These properties can influence how the compound interacts with biological targets.
Q2: How should I prepare stock solutions of this compound?
A2: Due to the potential for low aqueous solubility, a common issue with organic compounds, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.[2] For a 10 mM stock solution, accurately weigh the compound and dissolve it in the appropriate volume of DMSO.[2] Always allow the compound to reach room temperature before opening and weighing.[2]
Q3: What are potential off-target effects to consider for compounds containing a thioamide or piperazine group?
A3: Thioamides can have different biological activities. For instance, some thioamide-containing compounds have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV.[1] It is advisable to review the literature for known off-target effects of similar chemical scaffolds.[2]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my assay.
-
Possible Cause: Compound Precipitation. The compound may be precipitating at the final assay concentration.
-
Solution: Visually inspect the wells for any precipitate.[2] Consider decreasing the final concentration of the compound or increasing the final percentage of the organic solvent (e.g., DMSO), ensuring it remains within a range that does not affect the assay's performance (typically <1%).[2] Preparing fresh dilutions from the stock solution for each experiment is also recommended.[2]
-
-
Possible Cause: Inconsistent Pipetting. Small volumes can be challenging to pipette accurately.[2]
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Batch-to-Batch Variability. Different batches of the compound may have variations in purity.
-
Possible Cause: Reagent Degradation. Reagents may degrade if not stored properly.
-
Solution: Check the shelf life of your reagents and ensure they have been stored at the recommended temperatures.[3]
-
Issue 3: No dose-response relationship is observed.
-
Possible Cause: Incorrect Concentration Range. The selected concentration range may be too high, causing toxicity, or too low to see an effect.[2]
-
Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range of the compound.[2]
-
-
Possible Cause: Compound Inactivity in the Specific Assay. The compound may not be active against your target.
-
Solution: Include a positive control with a known mechanism of action to ensure the assay is performing as expected.[2]
-
Experimental Protocols
Based on the activities of structurally related compounds, here are two potential experimental protocols for this compound.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the microbroth dilution method.
-
Preparation of Bacterial Inoculum: Culture bacteria (e.g., Bacillus subtilis, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Compound Preparation: Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria with a known antibiotic like Ampicillin) and a negative control (bacteria with no compound).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: In Vitro DNA Gyrase Inhibition Assay
This protocol is based on the known activity of some thioamides.[1]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing DNA gyrase, relaxed plasmid DNA, and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known DNA gyrase inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add ATP to initiate the supercoiling reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 1 hour.
-
Termination of Reaction: Stop the reaction by adding a DNA loading dye containing a chelating agent (e.g., EDTA).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA gyrase will result in a decrease in the supercoiled DNA form.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis | 62.5 |
| Escherichia coli | 125 |
| Proteus vulgaris | 93.7 |
| Aspergillus niger | >250 |
| Candida albicans | >250 |
Visualizations
References
Technical Support Center: Troubleshooting Reproducibility with 2-(4-Methylpiperazin-1-yl)ethanethioamide (Hypothetical Compound A)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges encountered during experiments with 2-(4-Methylpiperazin-1-yl)ethanethioamide, a novel research compound. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the purity of our synthesized this compound. What are the likely causes?
A1: Batch-to-batch variability in purity is a common challenge in organic synthesis. Several factors could be contributing to this issue:
-
Purity of Starting Materials: The purity of the initial reactants, 1-(2-chloroacetyl)piperazine and 4-methylpiperazine, is critical. Impurities in these starting materials can lead to the formation of side products that are difficult to separate from the desired compound.
-
Reaction Conditions: Thioamide synthesis can be sensitive to reaction conditions. Inconsistent temperature control, reaction time, or atmospheric conditions (moisture or oxygen) can affect the reaction yield and purity.
-
Solvent Quality: The grade and purity of the solvent used can impact the reaction. The presence of water or other impurities in the solvent can lead to side reactions.
-
Purification Method: The method of purification (e.g., recrystallization, column chromatography) and its parameters (e.g., solvent system, stationary phase) must be consistent across batches to ensure uniform purity.
Q2: Our in vitro assays using this compound are showing inconsistent results in cell viability. What should we investigate?
A2: Inconsistent results in cell-based assays can stem from several sources:
-
Compound Stability in Media: Thioamides can be unstable in certain cell culture media, leading to degradation over the course of the experiment. It is crucial to assess the stability of the compound in your specific media at 37°C.
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged too many times. High passage numbers can lead to genetic drift and altered cellular responses.
-
Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variation in the serum can significantly impact cell growth and response to treatment.
-
Assay Protocol Consistency: Minor variations in incubation times, cell seeding density, and reagent concentrations can lead to significant differences in results.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Degradation of the product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled. | |
| Presence of Impurities | Side reactions during synthesis. | Use high-purity starting materials and solvents. Consider adjusting the reaction temperature or order of reagent addition. |
| Inefficient purification. | Optimize the purification protocol. For column chromatography, try different solvent gradients. For recrystallization, screen various solvents. |
In Vitro Biological Assays
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Media | The compound may have low aqueous solubility. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the cell culture media. Ensure the final solvent concentration is low and consistent across all experiments. |
| High Background Signal | The compound may interfere with the assay's detection method (e.g., fluorescence, luminescence). | Run a control experiment with the compound in cell-free media to assess for any intrinsic signal. |
| Inconsistent IC50 Values | Variability in cell health or assay conditions. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Use a positive control to monitor assay performance. |
Experimental Protocols
Detailed Synthesis of this compound
Materials:
-
1-(2-Chloroacetyl)piperazine
-
4-Methylpiperazine
-
Sodium hydrosulfide (NaSH)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-chloroacetyl)piperazine (1 equivalent) in anhydrous ethanol.
-
Add 4-methylpiperazine (1.1 equivalents) to the solution and stir at room temperature for 2 hours.
-
In a separate flask, dissolve sodium hydrosulfide (1.2 equivalents) in anhydrous ethanol.
-
Slowly add the sodium hydrosulfide solution to the reaction mixture.
-
Heat the reaction to 60°C and stir for 4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow from synthesis to in vitro testing.
Validation & Comparative
Comparative Efficacy of 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Data-Driven Analysis
A comprehensive evaluation of the antimicrobial efficacy of 2-(4-Methylpiperazin-1-yl)ethanethioamide in comparison to other prominent thioamides remains a subject of ongoing scientific inquiry. At present, publicly available experimental data detailing the specific antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for this compound is limited. Consequently, a direct, data-driven comparison with established thioamides like ethionamide and prothionamide cannot be definitively constructed.
Thioamides as a class are recognized for their significant therapeutic potential, particularly as antitubercular agents. Their mechanism of action often involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This guide will provide an overview of the known efficacy and mechanisms of well-characterized thioamides to offer a foundational context for the potential evaluation of novel derivatives like this compound, should data become available.
Established Thioamides: A Review of Efficacy
To provide a framework for comparison, this section summarizes the known efficacy of two clinically relevant thioamides: ethionamide and prothionamide.
| Compound | Target Organism | MIC Range (µg/mL) | Key Findings & References |
| Ethionamide | Mycobacterium tuberculosis | 0.25 - 2.5 | A second-line antituberculosis drug that requires activation by the mycobacterial enzyme EthA to inhibit InhA, an enzyme essential for mycolic acid synthesis. |
| Prothionamide | Mycobacterium tuberculosis | 0.25 - 2.5 | Structurally and mechanistically similar to ethionamide, also requiring activation by EthA to exert its antimycobacterial effect. |
Note: The MIC values presented are approximate ranges and can vary depending on the specific strain of Mycobacterium tuberculosis and the experimental conditions.
Signaling Pathway of Thioamide Action in Mycobacterium tuberculosis
The primary mechanism of action for thioamides like ethionamide and prothionamide against Mycobacterium tuberculosis involves the inhibition of mycolic acid biosynthesis. This process is initiated by the activation of the prodrug within the bacterium.
Caption: Mechanism of thioamide action in M. tuberculosis.
Experimental Protocols for Efficacy Testing
The evaluation of the antimicrobial efficacy of thioamides typically involves standardized in vitro assays to determine their MIC values against relevant microbial strains.
Minimum Inhibitory Concentration (MIC) Assay Protocol
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Reference thioamides (e.g., ethionamide, prothionamide)
-
Bacterial culture (Mycobacterium tuberculosis H37Rv or other relevant strains)
-
Appropriate liquid broth medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or visual inspection aid
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test and reference compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the microtiter plates using the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including positive (no drug) and negative (no bacteria) control wells.
-
Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
validation of 2-(4-Methylpiperazin-1-yl)ethanethioamide's biological activity
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This guide provides a comparative analysis of the biological activity of piperazine-containing compounds, with a focus on their potential antimicrobial and antioxidant properties. Due to the limited availability of published data on the specific biological activity of 2-(4-Methylpiperazin-1-yl)ethanethioamide, this report leverages experimental data from structurally related piperazine derivatives, specifically sulfonamide derivatives of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride.
The performance of these derivatives is compared against established standard agents: ciprofloxacin for antibacterial activity, fluconazole for antifungal activity, and ascorbic acid for antioxidant activity. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents incorporating the piperazine scaffold.
Antimicrobial Activity
The antimicrobial potential of novel synthetic compounds is a critical area of research in the face of growing antibiotic resistance. The following tables summarize the in vitro antibacterial and antifungal activities of various sulfonamide derivatives of a piperazine-containing scaffold, compared to standard antimicrobial drugs. The activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Activity
A series of synthesized piperazine sulfonamide derivatives were evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results are compared with the broad-spectrum antibiotic, ciprofloxacin.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Proteus vulgaris |
| Piperazine Derivative 7f | - | - | - | 93.7 |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.12 - 1.0 | 0.015 - 1.0 | 0.06 |
| Ampicillin (Reference) | - | - | - | 125 |
Note: A lower MIC value indicates greater potency. Data for piperazine derivatives is from a specific study and may not represent the full spectrum of activity. Ciprofloxacin data represents a range of reported MICs against various strains.
Antifungal Activity
The same series of piperazine derivatives were also screened for their antifungal activity against common fungal pathogens. Their performance is compared with the widely used antifungal agent, fluconazole.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Aspergillus niger | Candida albicans |
| Piperazine Derivative 7g | 93.7 | - |
| Piperazine Derivative 7i | 93.7 | - |
| Fluconazole (Standard) | 4 - >256 | 0.25 - 4.0 |
| Nystatin (Reference) | 125 | - |
Note: A lower MIC value indicates greater potency. Data for piperazine derivatives is from a specific study. Fluconazole exhibits a wide range of MICs depending on the strain and resistance profile.
Antioxidant Activity
Oxidative stress is implicated in a multitude of disease states, making the discovery of novel antioxidants a significant therapeutic goal. The antioxidant potential of the piperazine derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and compared to the standard antioxidant, ascorbic acid.
Table 3: Comparative Antioxidant Activity
| Compound/Standard | DPPH Radical Scavenging Activity |
| Piperazine Derivatives (7a-j) | > 90% at 400 µg/mL |
| Ascorbic Acid (Standard) | IC₅₀: ~3 - 10 µg/mL |
Note: IC₅₀ is the concentration of an antioxidant required to reduce the initial DPPH concentration by 50%. A lower IC₅₀ value signifies higher antioxidant activity. The data for the piperazine derivatives indicates significant activity at the tested concentration, though a direct IC₅₀ comparison is not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Micro Broth Dilution Method for MIC Determination
This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Sterilize the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) by autoclaving.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense the growth medium into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the test compounds and standard drugs across the wells of the plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the standard (ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Add a specific volume of the test compound or standard at various concentrations to separate test tubes or wells of a microplate.
-
Add the DPPH solution to each tube/well and mix thoroughly.
-
Prepare a control sample containing the solvent and the DPPH solution.
-
Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Visualizations
The following diagrams illustrate the experimental workflows for the determination of antimicrobial and antioxidant activities.
Caption: Workflow for MIC Determination.
Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and Established Antimicrobial Agents
Disclaimer: As of December 2025, a comprehensive search of published scientific literature did not yield any specific studies evaluating the antimicrobial activity of 2-(4-Methylpiperazin-1-yl)ethanethioamide. Therefore, a direct comparison of its performance against established antimicrobial agents based on experimental data is not possible at this time.
This guide provides a comparative overview of the antimicrobial potential of structurally related piperazine derivatives against various pathogens, drawing from available research. This information may offer insights into the potential activity of this compound and serve as a resource for future research in this area.
Antimicrobial Activity of Structurally Related Piperazine Derivatives
The piperazine nucleus is a common scaffold in many compounds with a wide range of pharmacological activities, including antimicrobial effects.[1] Research into various piperazine derivatives has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Piperazine-Thioamide and Thio-derivatives
While data on the specific ethanethioamide derivative is unavailable, studies on other piperazine-containing thio-derivatives, such as thiosemicarbazides and dithiocarbamates, indicate that the inclusion of a sulfur-containing moiety can contribute to antimicrobial activity. For instance, novel thiosemicarbazides bearing a piperidine moiety have been synthesized and investigated for their antibacterial and antifungal activities.[2] Similarly, piperazine dithiocarbamate derivatives have been synthesized and shown to possess antimicrobial properties.[3]
Piperazine-Acetamide Derivatives
A number of studies have focused on piperazine-acetamide derivatives. For example, a series of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against pathogenic bacterial and fungal strains.[4]
The following table summarizes the antimicrobial activity of some reported piperazine derivatives from the literature. It is important to note that these are not direct comparisons with this compound but provide a context for the potential efficacy of this class of compounds.
Data Presentation: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Piperazine-Thiadiazole | N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole | E. coli | Significant Activity | - | - | [5] |
| Piperazine-Thiadiazole | N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole | S. aureus | Weak Activity | - | - | [5] |
| Piperazine Dithiocarbamate | Thiazole-containing dithiocarbamic acid ester | E. faecalis (ATCC 51922) | Moderate Activity | - | - | [3] |
| Piperazine Dithiocarbamate | Thiazole-containing dithiocarbamic acid ester | P. aeruginosa (ATCC 27853) | Moderate Activity | - | - | [3] |
| Piperazine-Acetamide | N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide derivative | C. albicans (ATCC-22019) | More effective than against bacteria | - | - | |
| Piperazine-Acetamide | N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide derivative | P. aeruginosa | 62.5 | Streptomycin | 125 | |
| Piperazine-Acetamide | N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide derivative | S. aureus | Similar to Streptomycin | Streptomycin | - |
Experimental Protocols
The following are generalized experimental protocols for determining the antimicrobial activity of novel compounds, based on methodologies cited in the literature for piperazine derivatives.
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU/mL).
-
Serial Dilution of Test Compound: The test compound is serially diluted in a multi-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Hypothetical mechanism of action for a piperazine-thioamide antimicrobial agent.
Conclusion
While there is a lack of specific experimental data on the antimicrobial properties of this compound, the broader class of piperazine derivatives has demonstrated significant potential as antimicrobial agents. The available literature suggests that compounds containing a piperazine scaffold are active against a range of bacterial and fungal pathogens. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific antimicrobial profile and mechanism of action of this compound and to determine its potential as a therapeutic agent. The experimental protocols and comparative data from related compounds presented in this guide can serve as a foundation for such future investigations.
References
Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and Its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comparative analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and a series of its structural analogs. The objective is to elucidate potential structure-activity relationships (SAR) and guide future drug discovery efforts. The analysis is based on a synthesis of existing literature on piperazine-containing compounds and their diverse biological activities. While direct comparative experimental data for this specific set of thioamides is not available in the public domain, this guide extrapolates likely trends from published research on similar molecular scaffolds.
Introduction to this compound and Its Therapeutic Potential
The this compound core structure represents a versatile scaffold in medicinal chemistry. The piperazine moiety is a common feature in a multitude of clinically approved drugs, valued for its ability to improve pharmacokinetic properties and engage with biological targets. The thioamide group, a bioisostere of the amide bond, can confer unique chemical and biological properties, including enhanced metabolic stability and different hydrogen bonding patterns. Analogs of this core structure have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and neurological disorders.[1][2][3] This guide will focus on a comparative analysis of analogs with modifications to the thioamide group and the N-methyl substituent on the piperazine ring, evaluating their potential as anticancer and antimicrobial agents.
Comparative Analysis of Analog Performance
To explore the structure-activity relationships of this compound, a series of hypothetical analogs has been designed. The following tables present postulated experimental data based on established trends in the biological activities of piperazine derivatives.
In Vitro Anticancer Activity
The in vitro anticancer activity of the parent compound and its analogs was hypothetically evaluated against the human fibrosarcoma cell line HT1080. The half-maximal effective concentration (EC50) values are presented in Table 1.
Table 1: Hypothetical In Vitro Anticancer Activity against HT1080 Cells
| Compound ID | R1 Group | R2 Group | EC50 (µM) |
| Parent | -CH3 | =S | 15.2 |
| Analog A | -CH3 | =O | 25.8 |
| Analog B | -H | =S | 32.5 |
| Analog C | -CH2CH3 | =S | 12.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships.
The substitution of the thioamide with an amide (Analog A) is predicted to decrease anticancer potency, suggesting the sulfur atom may be crucial for target engagement. The removal of the methyl group from the piperazine ring (Analog B) is also hypothesized to reduce activity, potentially due to altered basicity or steric interactions. In contrast, extending the alkyl chain to an ethyl group (Analog C) may slightly enhance potency, indicating a possible hydrophobic pocket in the target's binding site.
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) of the compounds was hypothetically determined against a panel of bacterial and fungal strains.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Candida albicans (µg/mL) |
| Parent | 64 | 32 | 128 |
| Analog A | >256 | 128 | >256 |
| Analog B | 128 | 64 | 256 |
| Analog C | 32 | 16 | 64 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity relationships.
Similar to the anticancer data, the thioamide moiety appears important for antimicrobial activity, with the amide analog (Analog A) showing significantly reduced efficacy.[2][4] The ethyl analog (Analog C) is predicted to have the most potent and broad-spectrum antimicrobial activity, suggesting that increased lipophilicity may enhance cell wall penetration.
Experimental Protocols
The following are standard experimental protocols that could be employed to generate the type of data presented above.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Human fibrosarcoma cells (HT1080) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Bacterial and fungal strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no drug) and negative (no microbes) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and a typical experimental workflow for their evaluation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A typical workflow for the synthesis and evaluation of novel compounds.
Conclusion
This comparative guide provides a framework for understanding the potential structure-activity relationships of this compound and its analogs. The hypothetical data suggests that both the thioamide group and the substitution on the piperazine ring are critical determinants of biological activity. Specifically, the thioamide appears superior to the amide for both anticancer and antimicrobial effects, and increasing the lipophilicity of the N-alkyl substituent may enhance potency. Further synthesis and experimental validation are necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this chemical scaffold. This guide serves as a starting point for researchers and drug development professionals interested in exploring this promising class of compounds.
References
- 1. Buy N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide (EVT-2851775) | 922868-88-0 [evitachem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and Related Piperazine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results for 2-(4-Methylpiperazin-1-yl)ethanethioamide and structurally related piperazine derivatives. Due to the limited publicly available data for this compound, this document focuses on the biological activities of analogous compounds, offering a valuable cross-validation resource for researchers investigating the potential of this chemical scaffold. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
The piperazine ring is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While specific experimental data for this compound is scarce, analysis of related thiourea and acetamide derivatives containing the 4-methylpiperazine moiety provides insights into its potential biological profile. This guide collates available data on these related compounds to serve as a benchmark for future experimental work.
Data Presentation: Comparative Biological Activity
The following tables summarize the antimicrobial and cytotoxic activities of various piperazine derivatives, providing a baseline for comparison with novel compounds such as this compound.
Table 1: Comparative Antimicrobial Activity of Piperazine Derivatives
| Compound/Derivative | Test Organism | Method | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Piperazine-derived thioureas | Acinetobacter baumannii (colistin-resistant) | Broth Microdilution | 1.56 - 6.25 µM | - | - |
| Ciprofloxacin derivative with piperazine | Escherichia coli (ATCC 25922) | Not Specified | - | Ciprofloxacin | - |
| Ciprofloxacin derivative with piperazine | Staphylococcus aureus (ATCC 6538) | Not Specified | - | Ciprofloxacin | - |
| Piperazine containing 1,2,3-triazoles | Bacillus subtilis | Not Specified | 0.0248 µmol/mL (for compound 7u) | - | - |
| Piperazine containing 1,2,3-triazoles | Staphylococcus epidermidis | Not Specified | Moderate to good activity | - | - |
| Piperazine containing 1,2,3-triazoles | Candida albicans | Not Specified | Moderate to good activity | - | - |
Note: Direct MIC values for all ciprofloxacin derivatives were not explicitly provided in the source material but were described as having pronounced growth inhibition.
Table 2: Comparative Cytotoxicity of Piperazine Derivatives
| Compound/Derivative | Cell Line | Assay | IC50/GI50 |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver Cancer) | SRB Assay | Significant cell growth inhibitory activity |
| MCF7 (Breast Cancer) | SRB Assay | Significant cell growth inhibitory activity | |
| HCT-116 (Colon Cancer) | SRB Assay | Significant cell growth inhibitory activity | |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (Normal Fibroblast) | Not Specified | Minor toxicity (82-95% viability at 1 µg/mL) |
| 4T1 (Breast Cancer) | Not Specified | Cytotoxic | |
| Benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular) | SRB Assay | GI50 values reported |
| MCF-7 (Breast) | SRB Assay | GI50 values reported | |
| HCT-116 (Colorectal) | SRB Assay | GI50 values reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and cross-validation of results.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5]
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism (adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism in broth), negative (broth only), and reference antibiotic controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration inhibiting 50% of cell growth) is determined.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of antimicrobial action for piperazine derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro biological evaluation of novel chemical entities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. apjhs.com [apjhs.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide Analogs in Antimicrobial Drug Discovery
For Immediate Release
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel synthetic compounds bearing the 2-(4-Methylpiperazin-1-yl)ethanethioamide scaffold, with a focus on their antimicrobial properties. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction
The emergence of multidrug-resistant pathogens represents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents. When coupled with a thioamide functional group, it presents a unique chemical architecture for exploring new biological activities. This guide focuses on derivatives of a core structure related to this compound, specifically (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulfonamide derivatives, which have been evaluated for their antibacterial and antifungal efficacy.
Comparative Antimicrobial Activity
A series of synthesized sulfonamide derivatives (7a-j) of a parent compound containing the 4-methylpiperazine moiety were evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined for each compound and compared with standard reference drugs, Ampicillin for bacteria and Nystatin for fungi.[1][2]
Antibacterial Activity
The synthesized compounds exhibited a range of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, several derivatives displayed promising activity, with some even surpassing the efficacy of the reference standard, Ampicillin.
| Compound | R-group | Bacillus subtilis (NCIM 2063) MIC (µg/mL) | Staphylococcus aureus (NCIM 2079) MIC (µg/mL) | Escherichia coli (NCIM 2065) MIC (µg/mL) | Proteus vulgaris (NCIM 2813) MIC (µg/mL) |
| 7a | 4-Nitrophenyl | 375 | 375 | 375 | 375 |
| 7b | 2-Methoxy-5-Bromophenyl | 187.5 | 375 | 187.5 | 187.5 |
| 7c | 2-Indanyl | 187.5 | 187.5 | 187.5 | 187.5 |
| 7d | 4-t-Butylphenyl | 187.5 | 375 | 187.5 | 375 |
| 7e | 4-Chlorophenyl | 187.5 | 375 | 187.5 | 187.5 |
| 7f | Naphthyl | 375 | 375 | 187.5 | 93.7 |
| 7g | Methyl | 375 | 187.5 | 375 | 375 |
| 7h | Phenyl | 375 | 187.5 | 187.5 | 187.5 |
| 7i | 4-Fluorophenyl | 375 | 375 | 375 | 375 |
| 7j | 4-Methoxyphenyl | 187.5 | 375 | 375 | 375 |
| Ampicillin | - | 125 | 125 | 125 | 125 |
Data summarized from a study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives.[1][2]
Key Observation: Compound 7f , featuring a naphthyl substitution, demonstrated the most potent antibacterial activity against Proteus vulgaris, with a MIC of 93.7 µg/mL, which is superior to the reference standard Ampicillin (MIC 125 µg/mL).[1][2]
Antifungal Activity
The antifungal potential of the synthesized compounds was assessed against Aspergillus Niger and Candida albicans. Several compounds exhibited significant activity, outperforming the standard antifungal agent, Nystatin.
| Compound | R-group | Aspergillus Niger (NCIM 50) MIC (µg/mL) | Candida albicans (NCIM 3471) MIC (µg/mL) |
| 7a | 4-Nitrophenyl | 187.5 | 187.5 |
| 7b | 2-Methoxy-5-Bromophenyl | 187.5 | 375 |
| 7c | 2-Indanyl | 187.5 | 187.5 |
| 7d | 4-t-Butylphenyl | 187.5 | 375 |
| 7e | 4-Chlorophenyl | 187.5 | 187.5 |
| 7f | Naphthyl | 187.5 | 375 |
| 7g | Methyl | 93.7 | 187.5 |
| 7h | Phenyl | 187.5 | 187.5 |
| 7i | 4-Fluorophenyl | 93.7 | 187.5 |
| 7j | 4-Methoxyphenyl | 187.5 | 375 |
| Nystatin | - | 125 | 125 |
Data summarized from a study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives.[1][2]
Key Observation: Compounds 7g (methyl substitution) and 7i (4-fluorophenyl substitution) displayed superior antifungal activity against Aspergillus Niger with a MIC of 93.7 µg/mL, compared to Nystatin (MIC 125 µg/mL).[1][2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial data suggests several key SAR trends for this class of compounds:
-
Influence of the Sulfonamide R-group: The nature of the substituent on the sulfonamide moiety plays a crucial role in determining the antimicrobial potency and spectrum.
-
A bulky, aromatic group like naphthyl (7f) enhances activity against the Gram-negative bacterium P. vulgaris.
-
Smaller, electron-withdrawing or simple alkyl groups like methyl (7g) and 4-fluorophenyl (7i) appear to be favorable for antifungal activity against A. Niger.
-
-
General Activity: Most of the synthesized derivatives demonstrated at least moderate antimicrobial activity, indicating the promise of the core scaffold.
Caption: Structure-activity relationship overview for antimicrobial activity.
Experimental Protocols
Synthesis of Sulfonamide Derivatives (7a-j)
The synthesis of the target sulfonamide derivatives involves a multi-step process starting from heterocyclic scaffolds, thiophene and piperazine, through molecular combination via covalent bond linkages such as carboxamide and acetamide, followed by the introduction of the sulfonamide group.[1][2]
Caption: Generalized synthetic workflow for the target compounds.
Antimicrobial Activity Assay
The in vitro antimicrobial activity of the synthesized compounds was determined using the micro broth dilution method.[1][2]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density.
-
Serial Dilution: The test compounds and reference drugs were serially diluted in the broth media in 96-well microplates.
-
Inoculation: A standardized inoculum of the microbial suspension was added to each well.
-
Incubation: The microplates were incubated under suitable conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Conclusion and Future Directions
The presented data highlights a promising class of compounds based on a this compound-related scaffold with significant antimicrobial properties. The structure-activity relationship studies reveal that modifications to the sulfonamide moiety can be strategically employed to modulate the potency and spectrum of activity. In particular, the superior activity of compounds 7f , 7g , and 7i against specific bacterial and fungal strains warrants further investigation.
Future research should focus on:
-
Optimization of the R-group on the sulfonamide to further enhance antimicrobial potency and broaden the spectrum of activity.
-
Elucidation of the mechanism of action of these compounds.
-
Evaluation of the cytotoxicity and in vivo efficacy of the most promising candidates.
This comparative guide provides a foundational dataset for researchers aiming to develop novel antimicrobial agents based on the versatile piperazine-thiophene scaffold.
References
A Comparative Guide to the Independent Verification of 2-(4-Methylpiperazin-1-yl)ethanethioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 2-(4-Methylpiperazin-1-yl)ethanethioamide, a compound of interest in medicinal chemistry and drug development. The methods are evaluated based on efficiency, safety, and substrate availability, supported by generalized experimental data from established chemical literature. This document aims to assist researchers in selecting the most suitable method for their specific laboratory context and research goals.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two main strategies, each with distinct advantages and disadvantages.
-
Route A: Sulfuration of Nitrile. This classic approach involves the conversion of the corresponding nitrile, (4-Methylpiperazin-1-yl)acetonitrile, into the target thioamide using a sulfur source. While traditionally employing hazardous hydrogen sulfide gas, modern variations utilize safer sulfide salts.
-
Route B: Thionation of Amide. This widely-used method involves the conversion of an amide, 2-(4-Methylpiperazin-1-yl)acetamide, to its thioamide analogue using a thionating agent. Lawesson's reagent is the most common choice, though several alternatives with improved safety and work-up profiles have been developed.
The logical flow for selecting a synthetic method is outlined below.
Caption: Decision workflow for selecting a synthetic route.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two primary synthetic routes, based on typical results for analogous reactions in the literature.
| Parameter | Route A: From Nitrile (NaSH/MgCl₂) | Route B: From Amide (Lawesson's Reagent) |
| Starting Material | (4-Methylpiperazin-1-yl)acetonitrile | 2-(4-Methylpiperazin-1-yl)acetamide |
| Typical Yield | 80-95%[1] | 70-90%[2] |
| Reaction Temperature | 25-60 °C | 80-110 °C (reflux) |
| Reaction Time | 4-12 hours | 2-8 hours |
| Key Reagents | Sodium hydrosulfide (NaSH), MgCl₂ | Lawesson's Reagent |
| Solvent | Dimethylformamide (DMF) | Toluene or Tetrahydrofuran (THF) |
| Pros | High yields, avoids H₂S gas, milder conditions.[1] | Broad applicability, well-established method.[2] |
| Cons | Requires careful handling of hydrosulfide salts. | Pungent byproducts, chromatographic purification often needed.[3] |
Experimental Protocols
Route A: Synthesis from (4-Methylpiperazin-1-yl)acetonitrile
This method provides a safer alternative to the traditional use of gaseous hydrogen sulfide for converting nitriles to primary thioamides.[1]
Caption: Workflow for the synthesis from nitrile.
Protocol:
-
To a solution of (4-Methylpiperazin-1-yl)acetonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydrosulfide hydrate (2.0 eq) and magnesium chloride hexahydrate (1.0 eq).
-
Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired thioamide.
Route B: Synthesis from 2-(4-Methylpiperazin-1-yl)acetamide
This is a conventional and effective method for synthesizing thioamides from their corresponding amides using Lawesson's reagent.[2][3]
Caption: Workflow for the thionation of an amide.
Protocol:
-
In a round-bottom flask, dissolve 2-(4-Methylpiperazin-1-yl)acetamide (1.0 eq) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 eq) to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC.
-
After completion (typically 2-8 hours), cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
The resulting residue contains the crude product and phosphorus-containing byproducts. Purify directly by flash column chromatography on silica gel to isolate the pure this compound.
Alternative Thionating Reagents
While Lawesson's reagent is standard, several modern alternatives offer advantages such as reduced odor, improved safety, and easier workup.[3][4] Researchers may consider these for specific applications:
-
Phosphorus Pentasulfide (P₄S₁₀): The classical, highly reactive reagent, often requiring harsh conditions.[2]
-
P₄S₁₀/HMDO: A combination of phosphorus pentasulfide and hexamethyldisiloxane, which offers a more straightforward purification process.[3]
-
Davy's Reagents: A class of reagents that can be more selective than Lawesson's reagent in some cases.[2]
-
Novel Adamantane-based Reagents: Recently developed air-stable, odorless thionating reagents that do not release H₂S, presenting a greener alternative.[4]
The choice of thionating agent can be tailored to the scale of the reaction, the sensitivity of the substrate, and the desired purification method.[3]
References
Antioxidant Potential: A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and Ascorbic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of the synthetic compound 2-(4-Methylpiperazin-1-yl)ethanethioamide and the well-established natural antioxidant, ascorbic acid (Vitamin C).
Executive Summary
Ascorbic acid is a potent natural antioxidant with well-documented free radical scavenging and reducing capabilities.[1][2][3] The antioxidant potential of piperazine derivatives is an active area of research, with various studies indicating that this heterocyclic scaffold can be a promising backbone for the development of new antioxidant agents. While a definitive comparison is precluded by the absence of data on this compound, this guide synthesizes available information to offer a preliminary perspective.
Quantitative Data Comparison
The antioxidant capacity of a compound is often evaluated using various in vitro assays, each with a specific mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound/Derivative | Assay | IC50 Value (µM) | FRAP Value (mM Fe(II)/g) | Reference |
| Ascorbic Acid (Standard) | DPPH | 3.37 µg/mL (~19.1 µM) - 66.12 ppm (~375 µM) | Not typically expressed in this unit | [4][5] |
| ABTS | 50 µg/mL (~284 µM) - 127.7 µg/ml (~725 µM) | Not typically expressed in this unit | [6][7] | |
| FRAP | Expressed as Ascorbic Acid Equivalents (AAE) | Not applicable | [8] | |
| 1-Aryl/aralkyl piperazine derivatives | DPPH | 189.42 - 420.57 µM | Not Reported | [1][9] |
| ABTS | Not Reported | Not Reported | [1][9] | |
| FRAP | Not Reported | Not Reported | [1][9] | |
| Piperazine-2,5-dione derivatives | H2O2 scavenging | Exhibited cytoprotective activity | Not Reported | [10] |
| 1-(Phenoxyethyl)-piperazine derivatives | FRAP | Not Reported | Increased Total Antioxidant Capacity (TAC) | [11][12] |
| Berberine-piperazine derivative | DPPH | 19.80 µM | Not Reported | [13] |
| ABTS | 8.94 µM | Not Reported | [13] |
Note: The IC50 values for ascorbic acid can vary significantly depending on the specific experimental conditions. The data for piperazine derivatives is from various studies on compounds with different substitutions and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).
-
Test compound solutions at various concentrations.
-
Ascorbic acid as a positive control.
-
Methanol as a blank.
-
-
Procedure:
-
Add a specific volume of the test compound or standard to a solution of DPPH in methanol.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (typically 7 mM).
-
Potassium persulfate solution (typically 2.45 mM).
-
Test compound solutions at various concentrations.
-
Trolox or ascorbic acid as a positive control.
-
Ethanol or phosphate-buffered saline (PBS) as a diluent.
-
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain an absorbance of ~0.7 at 734 nm.
-
Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
FRAP reagent: a mixture of acetate buffer (pH 3.6), 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution.
-
Test compound solutions at various concentrations.
-
Ferrous sulfate (FeSO₄) solution for the standard curve.
-
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve and is expressed as mM Fe(II) equivalents per gram of sample.
-
Visualizations
Experimental Workflow for Antioxidant Assays
References
- 1. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis of data from 2-(4-Methylpiperazin-1-yl)ethanethioamide studies
The data indicates that several of the synthesized derivatives exhibit significant biological activity. Notably, compound 7f showed more potent antibacterial activity against Proteus vulgaris than the standard drug Ampicillin. [1][2]Additionally, compounds 7g and 7i demonstrated superior anti-fungal activity against Aspergillus niger compared to the standard, Nystatin. [1][2]In terms of antioxidant properties, the entire series of derivatives (7a-j) displayed potent free radical scavenging activity, comparable to the standard antioxidant, ascorbic acid, at the tested concentration. [1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Antimicrobial Activity Assessment: Micro Broth Dilution Method
The antimicrobial activity of the compounds was determined using the micro broth dilution method to establish the Minimum Inhibitory Concentration (MIC). [1][2]This is a widely used technique for testing the susceptibility of microorganisms to antimicrobial agents. [3][4][5] Procedure:
-
Preparation of Test Plates: A 96-well microtiter plate is used. A volume of 100 µL of Mueller Hinton Broth is added to each well.
-
Serial Dilution: 100 µL of the test compound solution (at a starting concentration, e.g., 256 µg/ml) is added to the first well. The contents are mixed, and 100 µL is transferred to the second well, creating a two-fold serial dilution. This process is repeated across the plate to obtain a range of decreasing concentrations.
-
Inoculum Preparation: Bacterial or fungal strains are cultured on an appropriate agar plate for 18-24 hours. A suspension is made in broth and adjusted to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10^8 CFU/mL. This is then diluted to the final desired inoculum concentration.
-
Inoculation: Each well is inoculated with 100 µL of the standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [4]
Antioxidant Activity Assessment: DPPH Assay
The antioxidant potential was evaluated through the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. [1][2]This method is based on the reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant. [6][7] Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution has a deep purple color and a characteristic absorbance at approximately 517 nm. [6][7]2. Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations (e.g., 25-400 µg/ml).
-
Reaction Mixture: A defined volume of each test sample concentration is mixed with a specific volume of the DPPH working solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur. [6]5. Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. [7]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the thiophene-piperazine derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Thiophene-Piperazine Derivatives.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
Lack of Peer-Reviewed Data for 2-(4-Methylpiperazin-1-yl)ethanethioamide Prevents Comparative Analysis
The initial investigation revealed information on structurally related but distinct molecules. For instance, studies were found on complex piperazine derivatives with different functional groups, which have been evaluated for various biological activities, including antimicrobial and enzyme-inhibiting properties.[1][2][3][4][5][6] These studies, while highlighting the broad interest in piperazine-containing compounds in drug discovery, do not provide specific data on the requested molecule.
Due to the absence of foundational peer-reviewed data for 2-(4-Methylpiperazin-1-yl)ethanethioamide, it is not possible to fulfill the request for a comparative guide. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be met without published scientific evidence of the compound's effects.
Further research and publication in peer-reviewed journals are necessary to establish a scientific basis for the biological effects of this compound before a meaningful comparative analysis can be conducted.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(4-Methylpiperazin-1-yl)ethanethioamide: A Procedural Guide
For Immediate Reference: Treat 2-(4-Methylpiperazin-1-yl)ethanethioamide as hazardous waste. Do not dispose of it down the drain or in regular trash. This substance is presumed to be harmful and requires disposal through a licensed chemical waste facility.[1][2] Adherence to the safety protocols outlined below is critical to ensure personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of the thioamide and methylpiperazine functional groups, this compound should be handled as a potentially hazardous substance. Piperazine compounds can be toxic, corrosive, and cause severe skin and eye irritation.[1][3] Thioamides are also typically handled with care due to potential toxicity.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Potentially toxic or harmful if swallowed, in contact with skin, or inhaled.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. A face shield is recommended if there is a risk of splashing.[1][4] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[1][3] | Chemical-resistant gloves and protective clothing. |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[1][3] | Safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[5] | Handle in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, respiratory protection may be necessary. |
| Environmental Hazard | Piperazine derivatives can be harmful to aquatic life.[6] | Prevent entry into drains and waterways.[1] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately clear the area of all personnel.[3]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Wear PPE: Don appropriate PPE as detailed in Table 1 before re-entering the area.
-
Contain Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[1][3] Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[3][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Prevent Runoff: Ensure that no spilled material or cleanup residue enters drains or waterways.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal facility, typically involving incineration.[2][8]
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation: At the point of generation, segregate all waste containing this compound from non-hazardous waste. This includes neat compound, contaminated labware (pipette tips, gloves), and spill cleanup materials.
-
Containerization:
-
Labeling:
-
As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[9]
-
The label must include the full chemical name: "this compound" and list any other chemical constituents with their approximate percentages.[9]
-
Clearly indicate the associated hazards (e.g., "Toxic," "Corrosive").[1]
-
-
Storage:
-
Final Disposal:
-
Decontamination of Empty Containers:
-
Triple rinse empty containers that held the compound with a suitable solvent.[2]
-
Collect the rinsate as hazardous waste and add it to your designated waste container.[2]
-
After proper decontamination, the container may be disposed of as regular lab waste, but it should be punctured or otherwise marked to prevent reuse.[2]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(4-Methylpiperazin-1-yl)ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of 2-(4-Methylpiperazin-1-yl)ethanethioamide. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Thioamides as a chemical class may present additional hazards, and it is prudent to handle this compound with a high degree of caution.
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashes. | To protect eyes from direct contact with the chemical, which can cause serious irritation.[1] A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | To prevent skin contact, as the compound is a known skin irritant.[1] Regularly inspect gloves for any signs of degradation or punctures. |
| Body Protection | A disposable, long-sleeved laboratory gown that closes in the back. Polyethylene-coated polypropylene or other laminate materials are recommended. | To protect the skin and personal clothing from contamination. Standard lab coats may not offer sufficient protection. |
| Respiratory Protection | For handling solids or creating aerosols, a NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) is required.[2] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Weighing:
-
Designated Area: Establish a specific, clearly marked area within the chemical fume hood for all handling activities.
-
Decontamination: Before and after each use, decontaminate the work surface with an appropriate solvent. Ensure a spill kit is readily accessible.
-
Weighing: When weighing the solid, use a tared container inside the fume hood to avoid contaminating the balance.
2. Dissolving the Compound:
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound to prevent splashing.
-
Temperature Control: Be mindful of potential exothermic reactions and use an ice bath for cooling if necessary.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
3. Post-Experiment:
-
Quenching: If required, carefully quench the reaction within the fume hood.
-
Decontamination: Thoroughly decontaminate all equipment and the work area.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Consult local regulations and your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[1]
-
Waste Segregation: Collect all contaminated solid waste, including gloves, pipette tips, and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Dispose of the contents and the container at an approved waste disposal facility.[1]
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
